3-Chloro-4-phenoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFBKCMYYAWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277571 | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5335-29-5 | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-phenoxyaniline (CAS Number: 5335-29-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-phenoxyaniline, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its physicochemical properties, outlines detailed synthetic protocols, and presents available spectroscopic data for its characterization. Furthermore, it explores the toxicological profile based on analogous compounds and discusses its emerging role in drug discovery, supported by an examination of the biological activities of structurally related molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of novel chemical entities.
Chemical and Physical Properties
This compound is a substituted aniline derivative characterized by the presence of a chlorine atom and a phenoxy group on the aniline ring. These substitutions significantly influence its chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 5335-29-5 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | [3-chloro-4-(phenoxy)phenyl]amine, 5-chloro-4-phenoxyaniline | [1][2] |
| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |
| Molecular Weight | 219.67 g/mol | |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 82-86 °C | [3] |
| Boiling Point | 335.9 ± 32.0 °C (Predicted) | |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.70 ± 0.10 (Predicted) | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving an Ullmann condensation to form a diaryl ether, followed by the reduction of a nitro group to the corresponding aniline.
Step 1: Synthesis of 2-Chloro-4-phenoxy-1-nitrobenzene via Ullmann Condensation
The Ullmann condensation is a well-established method for the formation of diaryl ethers.[4] In this step, 3,4-dichloronitrobenzene is reacted with phenol in the presence of a base and a copper catalyst. The electron-withdrawing nitro group on the 3,4-dichloronitrobenzene activates the aryl halide for nucleophilic aromatic substitution.
Experimental Protocol:
-
Materials:
-
3,4-Dichloronitrobenzene
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dichloronitrobenzene (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Add Copper(I) iodide (CuI) (0.1 eq) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenoxy-1-nitrobenzene.
-
Step 2: Reduction of 2-Chloro-4-phenoxy-1-nitrobenzene
The final step involves the reduction of the nitro group of 2-chloro-4-phenoxy-1-nitrobenzene to the amine. Several reducing agents can be employed for this transformation, with iron powder in the presence of an acid being a common and efficient method.
Experimental Protocol:
-
Materials:
-
2-Chloro-4-phenoxy-1-nitrobenzene
-
Iron powder
-
Acetic acid
-
Ethanol/Water mixture
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
In a round-bottom flask, create a suspension of iron powder (3.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of acetic acid to the suspension.
-
Add 2-chloro-4-phenoxy-1-nitrobenzene (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.
-
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-phenoxyaniline is a substituted aromatic amine with potential applications as a building block in the synthesis of novel bioactive molecules and functional materials. Its chemical structure, characterized by a phenoxy group and a chlorine atom on the aniline ring, imparts a unique combination of steric and electronic properties that influence its reactivity, solubility, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and workflows for its synthesis and analysis.
Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. While experimental data for this specific molecule is limited, predicted values and data from structurally similar compounds offer valuable insights.
Core Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are essential for designing synthetic routes, developing analytical methods, and understanding its potential as a lead compound in drug discovery.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₀ClNO | - |
| Molecular Weight | 219.67 g/mol | - |
| Boiling Point | 335.9 ± 32.0 °C | Predicted value.[1] |
| Density | 1.260 ± 0.06 g/cm³ | Predicted value.[1] |
| pKa | 3.70 ± 0.10 | Predicted value for the protonated amine.[1] |
Data from Structurally Similar Compounds
To provide a more complete picture, Table 2 presents experimental data for compounds with structural similarities to this compound. This comparative data can be used to estimate the properties of the title compound.
| Compound | Melting Point (°C) | Boiling Point (°C) | logP | pKa |
| 3-Chloro-4-methoxyaniline | 50-55 | - | - | - |
| 3-Chloro-4-(4-chlorophenoxy)aniline | 74-75 | - | 4.2 (Computed) | - |
| 3-Chloroaniline | -10 | 230.5 | 1.88 | 3.52 |
| 4-Phenoxyaniline | 82-84 | - | - | - |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for chemical research. The following sections provide detailed methodologies for key experiments.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. A general workflow is depicted below.
Protocol:
-
Step 1: Synthesis of 2-Chloro-4-phenoxy-1-nitrobenzene. In a round-bottom flask, combine 3,4-dichloronitrobenzene, phenol, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). Heat the mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-chloro-4-phenoxy-1-nitrobenzene.
-
Step 2: Reduction to this compound. The nitro group of 2-chloro-4-phenoxy-1-nitrobenzene can be reduced to an amine using various methods. A common laboratory-scale method involves using iron powder in the presence of an acid, such as ammonium chloride, in a solvent mixture like ethanol and water.[2] Alternatively, catalytic hydrogenation using a palladium-on-carbon catalyst can be employed. After the reduction is complete, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified.
-
Purification. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure product.
Melting Point Determination
The melting point is a critical indicator of purity.
Protocol:
-
Finely powder a small amount of the dry, purified this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point of the sample.
Solubility Determination
Understanding the solubility of this compound in various solvents is essential for its use in synthesis and formulation.
Protocol:
-
Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a vial containing a known volume of the solvent to be tested (e.g., 1 mL).
-
Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.
-
If undissolved solid remains, the solution is saturated. The concentration of the dissolved solute can be determined by a suitable analytical method such as HPLC after filtering the saturated solution.
Analytical Methods
The purity and identity of this compound are typically confirmed using chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Analysis: Inject the sample onto the HPLC system and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). The purity can be determined by calculating the area percentage of the main peak.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a comprehensive set of experimental data is still to be established in the literature, the provided predicted values, comparative data from analogous structures, and detailed experimental protocols offer a robust starting point for researchers. The synthetic and analytical workflows outlined herein will aid in the preparation and characterization of this compound, facilitating its exploration in drug discovery and materials science.
References
An In-depth Technical Guide to 3-Chloro-4-phenoxyaniline: Molecular Structure, Properties, and Synthetic Precursor Applications
This technical guide provides a comprehensive overview of 3-Chloro-4-phenoxyaniline, a chemical compound of significant interest to researchers and professionals in drug development and organic synthesis. This document details its molecular structure, physicochemical properties, and its role as a structural scaffold for pharmacologically active molecules.
Core Compound Information
This compound is an aromatic amine and a diaryl ether. Its structure is characterized by an aniline ring substituted with a chlorine atom and a phenoxy group. This arrangement of functional groups makes it a valuable building block in medicinal chemistry.
Molecular Structure:
The molecular structure of this compound is depicted below. The IUPAC name is this compound. The structure consists of a benzene ring bearing an amino group, with a chlorine atom at position 3 and a phenoxy group at position 4.
Physicochemical and Identification Data:
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |
| Molecular Weight | 219.67 g/mol | [1] |
| CAS Number | 5335-29-5 | [1][2] |
| IUPAC Name | This compound | [2] |
| Predicted Boiling Point | 335.9 ± 32.0 °C | |
| Predicted Density | 1.260 ± 0.06 g/cm³ | |
| Predicted pKa | 3.70 ± 0.10 |
Role in Drug Discovery and Development
This compound and its derivatives serve as important scaffolds in the design and synthesis of novel therapeutic agents. The phenoxyaniline moiety is a key structural feature in a variety of biologically active compounds.
Research has shown that this compound interacts with cytochrome P450 enzymes, specifically CYP2B isoforms.[3] This interaction is of interest in the study of xenobiotic metabolism. Furthermore, derivatives of this compound have been explored for various therapeutic applications. For instance, a related compound, 3-chloro-4-(4-chlorophenoxy)aniline, was used in the synthesis of a hybrid molecule with artesunate, which demonstrated antimalarial activity against both sensitive and resistant strains of Plasmodium falciparum in vitro and in mouse models.[4]
The structural analogue, 3-Chloro-4-(2-pyridylmethoxy)aniline, has been utilized in the preparation of irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, a key target in the treatment of certain types of breast cancer.[5] This highlights the utility of the 3-chloro-4-substituted aniline core in designing targeted cancer therapies.
The following diagram illustrates the logical workflow of utilizing phenoxyaniline derivatives as scaffolds in drug design to develop kinase inhibitors.
Experimental Protocols: Synthesis of a Related Analogue
Step 1: Synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene
-
A mixture of 4-chlorophenol (12.56 g, 97.7 mmol) and potassium hydroxide (6.83 g, 121.8 mmol) is heated at 70–80 °C with vigorous stirring until the phenol is completely dissolved.
-
Fine copper powder (29 mg, 0.456 mmol) and 3,4-dichloronitrobenzene (11.04 g, 57.5 mmol) are added to the mixture.
-
The reaction mixture is stirred at 110–120 °C for 2.5 hours.
-
After cooling to room temperature, 0.8 M sodium hydroxide (14 mL) is added, and the mixture is stirred for 20 minutes to form a precipitate.
-
The precipitate is filtered and washed with water until a neutral pH is achieved.
-
The crude product is purified by flash chromatography (SiO₂, 10% EtOAc/hexanes) to yield the diaryl ether as a pale-yellow solid.
Step 2: Synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene
-
A mixture of iron powder (0.99 g, 17.74 mmol), the diaryl ether from Step 1 (1.44 g, 5.07 mmol), and acetic acid (1.13 mL, 19.77 mmol) in a 3:1 mixture of ethanol/water (2 mL) is refluxed for 2 hours.
-
The mixture is then cooled to room temperature, and 1 M sodium hydroxide is added to adjust the pH to 7.
-
The solid iron salts are removed by filtration.
-
The filtrate is extracted with chloroform.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash chromatography (SiO₂, 20–50% EtOAc/hexanes) to afford the final aniline product as an orange solid.[6]
The following diagram illustrates this experimental workflow.
References
- 1. 3-氯-4-(4-氯苯氧基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. biocat.com [biocat.com]
- 3. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 3-Chloro-4-phenoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and experimental spectral data for 3-Chloro-4-phenoxyaniline, a key intermediate in various chemical syntheses. This document details its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these spectroscopic techniques are also provided to facilitate the replication and validation of these findings.
Chemical Structure and Properties
This compound is an aromatic amine with the chemical formula C₁₂H₁₀ClNO. Its structure consists of a chloro-substituted aniline ring linked to a phenoxy group at the para position relative to the amino group.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals in the aromatic region for the protons on both the aniline and phenoxy rings, as well as a broad signal for the amine protons. The chemical shifts and coupling constants are influenced by the electron-donating amino group, the electron-withdrawing chloro group, and the phenoxy substituent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~6.85 | d | J ≈ 2.5 |
| H-5 | ~6.75 | dd | J ≈ 8.5, 2.5 |
| H-6 | ~6.90 | d | J ≈ 8.5 |
| -NH₂ | ~3.80 | br s | - |
| H-2', H-6' | ~7.05 | d | J ≈ 7.5 |
| H-3', H-5' | ~7.35 | t | J ≈ 7.5 |
| H-4' | ~7.15 | t | J ≈ 7.5 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show twelve distinct signals corresponding to the twelve carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~142.0 |
| C-2 | ~117.0 |
| C-3 | ~123.0 |
| C-4 | ~148.0 |
| C-5 | ~119.0 |
| C-6 | ~116.0 |
| C-1' | ~157.0 |
| C-2', C-6' | ~120.0 |
| C-3', C-5' | ~130.0 |
| C-4' | ~124.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Experimental Protocol for NMR Analysis
A generalized experimental protocol for obtaining high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used, which may influence the chemical shift of the amine protons.
-
Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.
Predicted FT-IR Spectral Data
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |
| 3070 - 3030 | Aromatic C-H stretch | Medium-Weak |
| 1620 - 1580 | N-H bend and Aromatic C=C stretch | Strong |
| 1500 - 1400 | Aromatic C=C stretch | Strong |
| 1240 - 1200 | Aryl-O-Aryl stretch (asymmetric) | Strong |
| 1100 - 1000 | C-Cl stretch | Strong |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |
Experimental Protocol for FT-IR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Finely grind a small amount of solid this compound with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation and Analysis:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of the chlorine-35 and chlorine-37 isotopes, the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1.
Table 4: Predicted Major Ions in the Mass Spectrum of this compound
| m/z | Ion Structure/Fragment Lost | Predicted Relative Abundance |
| 219/221 | [M]⁺ | Moderate |
| 184 | [M - Cl]⁺ | Moderate |
| 127 | [C₆H₄ClNO]⁺ | High |
| 92 | [C₆H₅O]⁺ | High |
| 77 | [C₆H₅]⁺ | Moderate |
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Introduction:
-
For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).
-
-
Ionization:
-
Electron Ionization (EI) at 70 eV is a standard method for generating ions.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
The spectrum is typically scanned over a mass range of m/z 50-300.
-
Caption: Predicted major fragmentation pathway for this compound.
Disclaimer: The spectral data presented in this guide are largely predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Experimental verification is recommended for definitive structural confirmation and analysis.
An In-depth Technical Guide to the Solubility of 3-Chloro-4-phenoxyaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 3-Chloro-4-phenoxyaniline, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the physicochemical properties of analogous compounds and established solubility principles. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to be an essential resource for scientists and researchers, enabling them to effectively utilize this compound in their work.
Introduction to this compound and its Solubility
This compound is a substituted aromatic amine with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, characterized by a chloro- and a phenoxy- group on the aniline backbone, dictates its solubility in different solvent systems. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products.
The solubility of a compound is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The primary amine (-NH2) group can act as both a hydrogen bond donor and acceptor.
-
Dipole-Dipole Interactions: The polar C-Cl and C-N bonds contribute to the molecule's overall dipole moment.
-
Van der Waals Forces: These non-specific forces are present across the entire molecular structure.
Given these features, this compound is expected to exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is anticipated to be more limited.
Predicted Solubility Profile
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | Capable of strong hydrogen bonding with the amino group. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Can engage in dipole-dipole interactions with the polar functional groups. |
| Dimethylformamide (DMF) | High | Strong polar aprotic solvent capable of disrupting intermolecular forces in the solute. | |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, effective at solvating a wide range of compounds. | |
| Non-Polar | Hexane, Toluene | Low to Moderate | Limited intermolecular interactions with the polar functional groups of the aniline. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Can engage in dipole-dipole interactions, and the chloro group is compatible. |
Experimental Protocol for Solubility Determination
A reliable and straightforward method for determining the solubility of a solid compound like this compound in an organic solvent is the gravimetric method. This protocol provides a detailed, step-by-step procedure.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (0.45 µm)
-
Glass syringes
-
Pre-weighed evaporation dishes
-
Drying oven
-
Pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be confirmed at the end of this period.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter. This step is critical to remove any undissolved particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered aliquot to a pre-weighed evaporation dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.
-
Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
-
Calculation:
-
Record the final weight of the dish with the dried solute.
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the compound's structure and its application.
Caption: Experimental workflow for the gravimetric determination of solubility.
Caption: Logical relationship between structure, properties, and applications.
Navigating the Synthesis Landscape: A Technical Guide to 3-Chloro-4-phenoxyaniline Safety and Handling
For Research Use Only. Not for diagnostic or therapeutic use.
This document provides a comprehensive technical guide on the safety and handling of 3-Chloro-4-phenoxyaniline (CAS 5335-29-5) and its hydrochloride salt (CAS 35734-64-6). Designed for researchers, scientists, and drug development professionals, this guide consolidates available safety data, outlines detailed handling protocols, and presents logical workflows to ensure safe laboratory practices. In the absence of a complete Safety Data Sheet (SDS) for the free base, this guide incorporates hazard information from its hydrochloride salt and data from structurally analogous compounds to provide a thorough risk assessment.
Section 1: Chemical Identification and Properties
While a comprehensive, experimentally verified dataset for this compound is not publicly available, the following tables summarize key identification information and predicted physical properties. Data for the hydrochloride salt and structurally similar compounds are included for reference and comparison.
Table 1: Compound Identification
| Identifier | This compound | This compound HCl |
| IUPAC Name | This compound | This compound hydrochloride |
| CAS Number | 5335-29-5[1] | 35734-64-6 |
| Molecular Formula | C₁₂H₁₀ClNO[2] | C₁₂H₁₁Cl₂NO |
| Molecular Weight | 219.67 g/mol [2] | 256.13 g/mol |
| Synonyms | (3-chloro-4-phenoxyphenyl)amine | Not Available |
Table 2: Physical and Chemical Properties (Predicted and Analog-Based)
| Property | Value | Source / Analogy |
| Boiling Point | 335.9 ± 32.0 °C | Predicted |
| Density | 1.260 ± 0.06 g/cm³ | Predicted |
| pKa | 3.70 ± 0.10 | Predicted |
| Melting Point | 82 - 86 °C | Analog: 4-Phenoxyaniline[3] |
| Appearance | Likely a solid (e.g., powder) | Analog: 4-Phenoxyaniline[3] |
| Solubility | No data available | --- |
Section 2: Hazard Identification and GHS Classification
The most direct hazard information available pertains to this compound hydrochloride. Researchers should handle the free base with the assumption that it presents similar, if not identical, hazards.
Table 3: GHS Hazard Classification for this compound Hydrochloride
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion / Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Note: Structurally similar aromatic amines are often classified as toxic if swallowed, in contact with skin, or if inhaled, and may be suspected of causing cancer or genetic defects.[4] A conservative approach assuming higher toxicity is warranted.
Section 3: Experimental Protocols for Safe Handling
Adherence to rigorous safety protocols is mandatory when handling this compound. The following procedures are based on the known hazards and best practices for managing potent research chemicals.
Engineering Controls and Personal Protective Equipment (PPE)
Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: A flame-retardant laboratory coat and impervious gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of after handling the material.[6]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., Type ABEK-P2) should be used.[6]
Storage and Stability
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep containers tightly closed. The compound may be light-sensitive; storing in the dark is recommended.[4]
-
Stability: The material is expected to be stable under normal storage conditions.
Spill and Waste Management Protocol
Spill Response:
-
Evacuate the area and restrict access.
-
Ensure adequate ventilation and wear the full PPE described in Section 3.1.
-
For solid spills, avoid generating dust.[8] Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal. Do not use wet methods unless necessary to prevent dusting, and contain all contaminated water.[8]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal:
-
Dispose of unused product and contaminated materials as hazardous waste.[7] All waste must be placed in sealed, properly labeled containers.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal regulations.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[7]
Section 4: Visualized Workflows and Relationships
The following diagrams illustrate the logical flow for safely handling this compound and the hierarchical approach to mitigating its associated hazards.
Caption: Safe handling workflow for this compound.
Caption: Hierarchy of controls for mitigating chemical hazards.
References
synthesis of 3-Chloro-4-phenoxyaniline hydrochloride salt
An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-phenoxyaniline Hydrochloride Salt
This guide provides a comprehensive overview of a viable synthetic pathway for the preparation of this compound hydrochloride, a valuable research chemical and intermediate in the development of pharmaceuticals. The synthesis is presented as a three-step process, commencing with a copper-catalyzed Ullmann condensation, followed by the reduction of a nitroaromatic intermediate, and concluding with the formation of the hydrochloride salt.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data to facilitate the replication and understanding of this synthetic route.
Overall Synthesis Scheme
The synthesis of this compound hydrochloride can be efficiently achieved in three main steps, starting from commercially available 3,4-dichloronitrobenzene and phenol.
-
Step 1: Ullmann Condensation - Formation of 2-chloro-4-nitro-1-phenoxybenzene.
-
Step 2: Nitro Group Reduction - Conversion of the nitro intermediate to this compound.
-
Step 3: Hydrochloride Salt Formation - Conversion of the free base to its hydrochloride salt.
Experimental Protocols
The following protocols are based on established methodologies for similar chemical transformations and provide a robust framework for the synthesis.
Step 1: Synthesis of 2-chloro-4-nitro-1-phenoxybenzene (Ullmann Condensation)
This step involves the formation of a diaryl ether via a copper-catalyzed nucleophilic aromatic substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 3,4-Dichloronitrobenzene | 192.00 | 99-54-7 | Starting material |
| Phenol | 94.11 | 108-95-2 | Nucleophile |
| Potassium Hydroxide (KOH) | 56.11 | 1310-58-3 | Base |
| Copper Powder | 63.55 | 7440-50-8 | Catalyst |
| Dimethylformamide (DMF) | 73.09 | 68-12-2 | Solvent |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and potassium hydroxide.
-
Heat the mixture with vigorous stirring until the phenol is completely dissolved, forming potassium phenoxide.
-
Add fine copper powder and 3,4-dichloronitrobenzene to the reaction mixture.
-
Heat the mixture to 110-120 °C and stir for 2.5-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add a dilute solution of sodium hydroxide and stir for 20 minutes, which should result in the formation of a precipitate.
-
Filter the precipitate and wash it with water until a neutral pH is achieved.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-4-nitro-1-phenoxybenzene.
Step 2: Synthesis of this compound (Nitro Group Reduction)
This protocol details the reduction of the nitro group of the intermediate to an aniline using iron in an acidic medium.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-chloro-4-nitro-1-phenoxybenzene | 249.65 | 56966-69-9 | Starting material |
| Iron Powder (Fe) | 55.84 | 7439-89-6 | Reducing agent |
| Acetic Acid (CH₃COOH) | 60.05 | 64-19-7 | Acid catalyst |
| Ethanol (C₂H₅OH) | 46.07 | 64-17-5 | Solvent |
| Water (H₂O) | 18.02 | 7732-18-5 | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization |
| Ethyl Acetate (C₄H₈O₂) | 88.11 | 141-78-6 | Extraction solvent |
Procedure:
-
Prepare a suspension of 2-chloro-4-nitro-1-phenoxybenzene, iron powder, and acetic acid in a mixture of ethanol and water (e.g., a 1:1 or 3:1 ratio).[1][2]
-
Heat the suspension to reflux (approximately 80 °C) with vigorous stirring for 30 minutes to 2 hours.[1][2] Monitor the reaction by TLC until the starting material is consumed.
-
After completion, evaporate the ethanol under reduced pressure.
-
Basify the remaining aqueous phase with a saturated solution of sodium bicarbonate until the pH is greater than 7.[1]
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound.[1]
-
The crude product can be used directly in the next step or purified by column chromatography. A similar, though more substituted, aniline was purified by flash chromatography (SiO₂, 20–50% EtOAc/hexanes), yielding an orange solid.[2]
Step 3: Synthesis of this compound Hydrochloride
This final step converts the synthesized aniline free base into its more stable hydrochloride salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 219.67 | 5335-29-5 | Starting material |
| Ethanol (C₂H₅OH) | 46.07 | 64-17-5 | Solvent |
| Anhydrous Hydrogen Chloride (HCl) | 36.46 | 7647-01-0 | Gaseous or in a non-aqueous solvent |
| Diethyl Ether (C₄H₁₀O) | 74.12 | 60-29-7 | For precipitation |
Procedure:
-
Dissolve the purified this compound in a minimal amount of anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol) dropwise with stirring.
-
A precipitate of this compound hydrochloride should form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid product by suction filtration.
-
Wash the precipitate with cold diethyl ether to remove any excess HCl and solvent.
-
Dry the product under vacuum to obtain the final this compound hydrochloride salt.
Data Summary
Product Characterization (Analogous Compounds):
| Compound | Yield | Melting Point (°C) |
| 3-chloro-4-(4'-chlorophenoxy)aminobenzene | 94% | 74-75 |
| 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride | - | 172-175 |
Visualizations
Synthesis Workflow Diagram
Caption: Overall synthetic workflow for this compound HCl.
Experimental Workflow: Nitro Reduction and Work-up
Caption: Experimental workflow for the nitro reduction and product work-up.
References
Commercial Sourcing and Technical Guide for High-Purity 3-Chloro-4-phenoxyaniline
For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical starting point for successful discovery and manufacturing campaigns. 3-Chloro-4-phenoxyaniline, a key building block in the synthesis of various pharmaceutical agents, is one such compound where purity and reliable sourcing are paramount. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, and relevant synthetic protocols for high-purity this compound.
Commercial Availability and Specifications
High-purity this compound is available from a number of commercial chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The compound is typically offered as a solid, with purity levels often exceeding 95%. For pharmaceutical applications, suppliers offering higher purity grades and detailed certificates of analysis are preferred. Below is a summary of publicly available information from various suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Biosynth | This compound hydrochloride | 35734-64-6 | C₁₂H₁₁Cl₂NO | 256.13 | Not specified | Available as the hydrochloride salt. Minimum order value may apply. |
| Santa Cruz Biotechnology | This compound hydrochloride | 35734-64-6 | C₁₂H₁₁Cl₂NO | 256.13 | Not specified | For research use only.[1] |
| Chemical Supplier A | This compound | 5335-29-5 | C₁₂H₁₀ClNO | 219.66 | min 95% | Organic building block.[2] |
It is important for researchers to directly contact suppliers to obtain lot-specific certificates of analysis for detailed impurity profiles and to inquire about the availability of higher purity grades suitable for drug development.
Synthesis and Purification Protocols
The synthesis of this compound analogs often involves a multi-step process. While a specific, detailed protocol for this compound was not found in the immediate search, the synthesis of structurally related compounds provides a reliable template for its preparation. A common synthetic route involves a Williamson ether synthesis followed by the reduction of a nitro group.
Illustrative Synthetic Pathway
A plausible synthetic route to this compound would start from 2-chloro-4-nitrophenol and chlorobenzene (or a substituted variant). The key steps would be:
-
Williamson Ether Synthesis: Formation of the phenoxy ether linkage.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the final aniline product.
General Experimental Protocol for Reduction of a Nitroaromatic Precursor
The following is a generalized protocol for the reduction of a nitroaromatic compound to an aniline, which is a key step in the synthesis of this compound and its analogs. This protocol is based on methods described for similar compounds.[3][4]
Materials:
-
Nitroaromatic precursor (e.g., 2-Chloro-4-phenoxy-1-nitrobenzene)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the nitroaromatic precursor, iron powder, and ammonium chloride.
-
Add a mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, and wash the pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aniline product.
-
Further purification can be achieved by recrystallization or column chromatography.
Quality Control and Purity Analysis
Ensuring the high purity of this compound is crucial for its application in drug development, as impurities can lead to unwanted side effects or reduced efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of such compounds.
General HPLC Purity Analysis Protocol
The following protocol outlines a general method for the purity analysis of an aniline derivative by HPLC.[5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the analyte.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of working standards by further dilution.
-
Sample Preparation: Prepare the sample to be analyzed at a concentration similar to the working standards in the mobile phase.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Applications in Drug Development
Halogenated anilines, such as this compound and its analogs, are valuable intermediates in the synthesis of a variety of pharmaceuticals. For instance, the related compound 3-chloro-4-fluoroaniline is a key building block in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib, which targets the EGFR and HER2 signaling pathways often dysregulated in cancer.[6][7] The structural motifs present in this compound make it an attractive starting material for the discovery of new therapeutic agents in areas such as oncology.
The strategic placement of the chloro and phenoxy groups can influence the electronic properties and metabolic stability of the final drug molecule, making this compound a compound of interest for medicinal chemists.
This guide provides a foundational understanding for researchers and drug development professionals on the sourcing and handling of high-purity this compound. For specific applications, it is always recommended to consult detailed analytical data from the supplier and to perform appropriate qualification studies.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Versatile Scaffold: Unlocking the Research Potential of 3-Chloro-4-phenoxyaniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Building Block of Therapeutic Promise
3-Chloro-4-phenoxyaniline is a halogenated phenoxyaniline that has emerged as a valuable and versatile scaffold in medicinal chemistry. Its unique structural features, combining a reactive aniline moiety with a diphenyl ether linkage, provide a foundation for the synthesis of a diverse array of bioactive molecules. This technical guide explores the significant research applications of this compound, highlighting its role in the development of novel kinase inhibitors, antimalarial agents, and anthelmintics with potent anticancer properties. We will delve into the quantitative biological data of its derivatives, provide detailed experimental methodologies, and visualize the complex signaling pathways they modulate.
Application in Kinase Inhibitor Synthesis
The phenoxyaniline core is a key pharmacophore in a variety of kinase inhibitors. Derivatives of this compound have shown promise as inhibitors of key kinases in oncogenic signaling pathways, such as MEK (MAP Kinase Kinase). These compounds often function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Experimental Protocol: Synthesis of a 4-(3-Chloro-4-phenoxyanilino)-3-cyanoquinoline Kinase Inhibitor
This protocol describes a representative synthesis of a 4-anilino-3-cyanoquinoline derivative, a class of compounds investigated as MEK inhibitors. The procedure involves the condensation of this compound with a suitably substituted 4-chloro-3-cyanoquinoline.
Materials:
-
This compound
-
4-Chloro-7-methoxy-6-ethoxy-3-cyanoquinoline
-
Isopropanol
-
Triethylamine
-
Toluene
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-7-methoxy-6-ethoxy-3-cyanoquinoline and 1.1 equivalents of this compound in isopropanol.
-
Reaction: Add 1.2 equivalents of triethylamine to the mixture. Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in toluene to yield the desired 4-(3-chloro-4-phenoxyanilino)-7-methoxy-6-ethoxy-3-cyanoquinoline.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of a 4-anilino-3-cyanoquinoline kinase inhibitor.
Application in Antimalarial Drug Development
The global challenge of drug-resistant malaria necessitates the development of novel therapeutic agents. This compound has been utilized as a key building block in the synthesis of hybrid molecules aimed at combating resistant strains of Plasmodium falciparum. One such example is a hybrid compound formed by covalently linking it with artesunate, a potent antimalarial drug.
Biological Activity of Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) Hybrid
The following table summarizes the in vitro and in vivo activity of the ATSA hybrid molecule.
| Parameter | P. falciparum (3D7 - sensitive) | P. falciparum (W2 - resistant) | In Vivo Model (P. berghei ANKA) | Cytotoxicity (CC50) | Reference |
| IC50 (ng/mL) | 11.47 ± 1.3 | 1.45 ± 0.26 | - | - | |
| ED50 (mg/kg/day) | - | - | 4.211 | - | |
| CC50 (µg/mL) | - | - | - | 25.015 ± 2.325 | |
| Selectivity Index (SI) | 2180.91 | - | - | - |
Anthelmintic and Anticancer Applications of Derivatives
A significant derivative of the phenoxyaniline scaffold is Rafoxanide, a salicylanilide anthelmintic agent. While its primary use is in veterinary medicine to treat parasitic infections, recent research has unveiled its potent anticancer activities. Rafoxanide has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including those of gastric, colorectal, and non-small cell lung cancer.[1]
Mechanism of Action in Cancer: A Multi-pathway Approach
Rafoxanide's anticancer effects are not attributed to a single mode of action but rather to its ability to modulate multiple critical signaling pathways. Studies have demonstrated that Rafoxanide can suppress the PI3K/Akt/mTOR and the p38 MAPK pathways, both of which are crucial for cancer cell survival, proliferation, and resistance to therapy.[1][2] By inhibiting these pathways, Rafoxanide triggers a cascade of events leading to programmed cell death (apoptosis).
Signaling Pathway of Rafoxanide-Induced Apoptosis in Cancer Cells
The diagram below illustrates the key signaling pathways affected by Rafoxanide, leading to apoptosis in cancer cells. Rafoxanide's inhibitory actions on the PI3K/Akt/mTOR and p38 MAPK pathways result in the downstream activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors.
Rafoxanide's inhibition of PI3K/Akt/mTOR and p38 MAPK pathways.
Other Potential Research Applications
The versatility of the this compound scaffold extends beyond the applications detailed above. Its derivatives have also been investigated for a range of other biological activities, including:
-
Antifungal and Antibacterial Agents: The core structure is present in compounds with activity against various microbial pathogens.
-
Inhibitors of other Enzymes: The phenoxyaniline moiety can be adapted to target other enzymes implicated in disease.
Conclusion: A Scaffold with a Bright Future in Drug Discovery
This compound has proven to be a highly valuable starting material for the synthesis of a wide range of biologically active compounds. Its utility in the development of kinase inhibitors for cancer therapy, novel antimalarials to combat drug resistance, and the repurposing of its anthelmintic derivatives for oncology highlights its significant potential. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, making it a key resource for medicinal chemists. Further exploration of derivatives of this compound is warranted and holds the promise of yielding new and effective therapeutic agents for a variety of diseases.
References
- 1. Rafoxanide promotes apoptosis and autophagy of gastric cancer cells by suppressing PI3K /Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rafoxanide, an organohalogen drug, triggers apoptosis and cell cycle arrest in multiple myeloma by enhancing DNA damage responses and suppressing the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 3-Chloro-4-phenoxyaniline and Its Derivatives in Modern Drug Discovery
A Comprehensive Technical Review for Researchers, Scientists, and Drug Development Professionals
The synthetically versatile scaffold of 3-chloro-4-phenoxyaniline has emerged as a cornerstone in the development of targeted therapeutics, spanning a range of applications from oncology to infectious diseases. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, offering a valuable resource for professionals engaged in the exploration and application of this important chemical class.
Synthetic Strategies and Key Intermediates
The synthesis of this compound and its analogs typically involves the formation of a diaryl ether linkage, followed by the reduction of a nitro group to the corresponding aniline. These methods have been refined to produce key intermediates for the synthesis of several prominent pharmaceutical agents.
One of the most notable applications of a this compound derivative is in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib. The synthesis of Lapatinib utilizes 3-chloro-4-fluoroaniline as a crucial starting material.[1] The synthetic pathway involves the formation of 3-chloro-4-(3-fluorobenzyloxy)aniline, which is then coupled with a quinazoline moiety.[1]
Another significant derivative, Rafoxanide, an anthelmintic agent also investigated for its anticancer properties, is synthesized from 3-chloro-4-(4'-chlorophenoxy)aminobenzene.[2] The synthesis of this key aniline intermediate is achieved with a high yield.[2]
Table 1: Synthesis of Key this compound Derivatives and Intermediates
| Derivative/Intermediate | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| 3-chloro-4-(phenethyloxy)aniline | 2-chloro-4-nitro-1-phenoxybenzene | iron; ammonium chloride in ethanol at 80°C for 3 h | 91.03 | [1] |
| 3-chloro-4-(4'-chlorophenoxy)aminobenzene | 3,4-dichloronitrobenzene, 4-chlorophenol | 1. KOH, copper, 110-120°C, 2.5 h; 2. Iron powder, acetic acid, EtOH/H2O, reflux, 2 h | 94 | [2][3] |
| N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) | 3-chloro-4-(4'-chlorophenoxy)aminobenzene, 3,5-diiodosalicylic acid | PCl3, xylene, 110°C, 1.5 h | 82 | [2][3] |
| 3-chloro-4-(3-fluorobenzyloxy)aniline | 1-(chloromethyl)-3-fluorobenzene, 2-chloro-4-nitrophenol | 1. K2CO3 (condensation); 2. Fe/NH4Cl (reduction) | 82 (overall) | [4] |
Biological Activity and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.
Anticancer Activity
The derivative Rafoxanide has been shown to inhibit the proliferation of gastric cancer cells, arrest the cell cycle in the G0/G1 phase, and promote apoptosis and autophagy.[5] Mechanistically, Rafoxanide exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[5] Lapatinib, synthesized from a this compound analog, is a potent inhibitor of the tyrosine kinase activity of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6] This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[6]
Enzyme Inhibition
Phenoxyaniline analogs have been investigated for their interaction with cytochrome P450 (CYP) enzymes, which are integral to xenobiotic metabolism.[5] Studies on rat CYP2B1, rabbit CYP2B4, and human CYP2B6 have shown that these compounds can act as ligands and inhibitors.[5][7] For many phenoxyaniline congeners, there is a close correlation between their spectral binding constants (KS) and their inhibitory concentrations (IC50). However, significant discrepancies between these values were observed for phenoxyaniline and this compound, suggesting complex interactions with the enzymes that are influenced by the presence of redox partners like cytochrome P450 oxidoreductase (POR) and cytochrome b5.[5][7]
Other Pharmacological Activities
Derivatives of this compound have also been explored for other therapeutic applications. For instance, certain 3-chloro-4-cyclopropylmethoxyphenylacetic acid derivatives have shown anti-inflammatory, analgesic, and antipyretic activities.[8] Additionally, the core structure is related to aminophenoxazinones, a class of natural products with a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and antiparasitic activities.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines of key experimental procedures cited in the literature.
Synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene
A mixture of 4-chlorophenol (97.7 mmol) and KOH (121.8 mmol) is heated at 70–80 °C until the phenol is completely dissolved.[2] Fine copper (0.456 mmol) and 3,4-dichloronitrobenzene (57.5 mmol) are then added, and the mixture is stirred at 110–120 °C for 2.5 hours.[2] After cooling, NaOH solution is added, and the resulting precipitate is filtered and washed to yield 3-chloro-4-(4′-chlorophenoxy)nitrobenzene.[2] This intermediate (5.07 mmol) is then refluxed with iron powder (17.74 mmol) and acetic acid (19.77 mmol) in a mixture of ethanol and water for 2 hours.[3] After cooling and neutralization, the product is extracted with chloroform, dried, and purified by flash chromatography to afford 3-chloro-4-(4′-chlorophenoxy)aminobenzene.[3]
Synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide)
To a mixture of 3-chloro-4-(4´-chlorophenoxy)aminobenzene (1.24 mmol) and 3,5-diiodosalicylic acid (1.24 mmol) in xylene (12 mL) at room temperature, phosphorus trichloride (1.24 mmol) is added.[2] The mixture is then heated to 110 °C and stirred for 1.5 hours.[2] After cooling and concentration, the crude residue is purified by flash chromatography to yield Rafoxanide.[2]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere, a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 mmol) are combined in an oven-dried reaction vessel.[9] The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by an anhydrous, deoxygenated solvent (e.g., toluene).[9] The reaction is heated at 80-100°C until completion, as monitored by techniques such as TLC or GC-MS.[9] After cooling, the reaction mixture is diluted with an organic solvent, filtered, and concentrated. The final product is purified by flash column chromatography.[9]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is paramount for rational drug design and development.
Rafoxanide and the PI3K/Akt/mTOR Pathway
Rafoxanide has been identified as an inhibitor of the PI3K/Akt/mTOR signaling pathway in gastric cancer cells.[5] This pathway is a critical regulator of cell growth, proliferation, survival, and autophagy.[8][10] By suppressing this pathway, Rafoxanide induces autophagy, which subsequently leads to apoptosis of the cancer cells.[5]
Caption: Rafoxanide inhibits the PI3K/Akt/mTOR pathway, leading to autophagy and apoptosis.
Lapatinib and EGFR/HER2 Signaling
Lapatinib targets the EGFR (HER1) and HER2 tyrosine kinases, which are often overexpressed in various cancers.[6] By inhibiting these receptors, Lapatinib blocks the downstream PI3K/Akt and MAPK signaling pathways, thereby inhibiting tumor cell growth and survival.[6]
Caption: Lapatinib inhibits EGFR/HER2 signaling, blocking pro-survival pathways.
Experimental Workflows
Visualizing experimental workflows can aid in the understanding and replication of synthetic procedures.
Caption: General synthetic workflow for this compound derivatives.
Conclusion
This compound and its derivatives represent a privileged scaffold in medicinal chemistry, providing the foundation for a variety of clinically important drugs and promising therapeutic candidates. The synthetic accessibility and the potential for diverse functionalization of this core structure ensure its continued relevance in the pursuit of novel treatments for a multitude of diseases. This technical guide has summarized the key aspects of the synthesis, biological activity, and mechanisms of action of this important class of compounds, offering a valuable starting point for researchers and drug development professionals. Further exploration of the structure-activity relationships and the elucidation of novel biological targets will undoubtedly unlock the full therapeutic potential of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. Rafoxanide promotes apoptosis and autophagy of gastric cancer cells by suppressing PI3K /Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Lapatinib | Semantic Scholar [semanticscholar.org]
- 8. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Methodological & Application
synthesis of 3-Chloro-4-phenoxyaniline from 3-chloro-4-hydroxyaniline
Abstract
This application note provides a detailed protocol for the synthesis of 3-chloro-4-phenoxyaniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The primary method described is the copper-catalyzed Ullmann condensation of 3-chloro-4-hydroxyaniline with bromobenzene. An alternative two-step synthetic route, involving a nucleophilic aromatic substitution followed by nitro group reduction, is also presented. This document includes comprehensive experimental procedures, a table of expected quantitative data, and a process workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
This compound is a key structural motif found in a variety of biologically active molecules. Its synthesis is of significant interest to researchers in medicinal chemistry and materials science. The phenoxy aniline scaffold is a common feature in herbicides, and kinase inhibitors for cancer therapy. The efficient and scalable synthesis of this intermediate is crucial for the advancement of these fields. This application note outlines a robust and reproducible method for its preparation from readily available starting materials.
Chemical Reaction Pathway
The primary synthetic route described is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.
Primary Method: Ullmann Condensation
An alternative two-step method involves the synthesis from a nitro-precursor, which can be a viable option depending on the availability of starting materials.
Experimental Protocols
Protocol 1: Ullmann Condensation of 3-Chloro-4-hydroxyaniline
This protocol details the direct synthesis of this compound via a copper-catalyzed coupling reaction.
Materials:
-
3-chloro-4-hydroxyaniline
-
Bromobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
Pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-chloro-4-hydroxyaniline (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by bromobenzene (1.2 eq) and pyridine (2.0 eq).
-
Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Protocol 2: Alternative Two-Step Synthesis
This method involves the synthesis of a nitro-intermediate followed by its reduction.
Step 1: Synthesis of 2-Chloro-4-nitro-1-phenoxybenzene
-
To a solution of 2-chloro-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add bromobenzene (1.1 eq) and a catalytic amount of copper(I) iodide (0.05 eq).
-
Heat the reaction mixture to 100-110 °C for 8-12 hours.
-
After cooling, perform an aqueous work-up as described in Protocol 1.
-
Purify the product by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
-
To a mixture of 2-chloro-4-nitro-1-phenoxybenzene (1.0 eq) and iron powder (3.0 eq) in ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts and wash the filter cake with hot ethanol.
-
Concentrate the filtrate and perform an extractive work-up with ethyl acetate.
-
Dry the organic layer and concentrate to yield this compound.
Process Workflow Diagram
Caption: Experimental workflows for the synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Ullmann Condensation | Two-Step Synthesis (Reduction) |
| Yield | 60-75% | 85-95% (for reduction step)[1] |
| Purity (by HPLC) | >98% | >98% |
| Melting Point | 78-82 °C (expected) | 78-82 °C (expected) |
| Appearance | Off-white to light brown solid | Off-white to light brown solid |
| Reaction Time | 12-24 hours | 2-4 hours (for reduction step) |
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (CDCl₃): Expected signals for aromatic protons and the amine protons.
-
¹³C NMR (CDCl₃): Expected signals for the carbon atoms of the aromatic rings.
-
Mass Spectrometry (MS): Calculation of the exact mass and observation of the molecular ion peak.
-
Melting Point: A sharp melting point range indicates high purity.
Conclusion
The synthesis of this compound can be effectively achieved through the described protocols. The Ullmann condensation offers a direct route, while the two-step synthesis via a nitro-intermediate may provide higher yields for the reduction step. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. Both methods yield a product of high purity suitable for further use in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of 3-Chloro-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloro-4-phenoxyaniline, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is a two-step process involving an initial Williamson ether synthesis to form 2-chloro-4-nitro-1-phenoxybenzene, followed by the reduction of the nitro group to yield the target aniline. An alternative method, the Ullmann condensation, is also discussed.
Introduction
This compound is a valuable building block in medicinal chemistry, contributing to the synthesis of a range of bioactive molecules. Its structural features, including the chloro, phenoxy, and aniline moieties, make it a versatile precursor for various therapeutic agents. The synthesis of this compound can be approached through several methods, with the Williamson ether synthesis of a nitro-precursor followed by reduction being a common and effective strategy. This approach is often favored due to the potential for N-alkylation side reactions when performing the ether synthesis directly on an aminophenol.
Synthetic Strategies
Two primary methods for the preparation of this compound are presented:
-
Two-Step Synthesis via Williamson Ether Synthesis and Reduction: This is the recommended and most detailed protocol, involving the formation of the ether linkage on a nitro-substituted phenol, followed by the reduction of the nitro group to the desired aniline.
-
Ullmann Condensation: This method provides an alternative for the formation of the diaryl ether bond, particularly when the Williamson ether synthesis proves challenging.
Method 1: Two-Step Synthesis via Williamson Ether Synthesis and Reduction
This robust two-step approach first involves the synthesis of the intermediate, 2-chloro-4-nitro-1-phenoxybenzene, via a Williamson ether synthesis, followed by its reduction to the final product, this compound.
Step 1: Williamson Ether Synthesis of 2-Chloro-4-nitro-1-phenoxybenzene
This step involves the reaction of 2-chloro-4-nitrophenol with a phenoxide source. A common approach is to generate the phenoxide in situ using a suitable base.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature until the phenol is completely dissolved.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
-
Add bromobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to obtain pure 2-chloro-4-nitro-1-phenoxybenzene.
Step 2: Reduction of 2-Chloro-4-nitro-1-phenoxybenzene
The nitro group of the intermediate is reduced to an amine to yield the final product. A common and effective method for this transformation is the use of iron powder in the presence of an acid or an ammonium salt.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add 2-chloro-4-nitro-1-phenoxybenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (NH₄Cl, 5.0 eq) to the solvent mixture.[1]
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron residues.
-
Wash the Celite pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Quantitative Data Summary for Method 1
| Step | Reaction | Reactants | Key Reagents/Conditions | Typical Yield | Purity |
| 1 | Williamson Ether Synthesis | 2-Chloro-4-nitrophenol, Bromobenzene | K₂CO₃, DMF, 80-100 °C, 4-8 h | 50-95% (estimated)[2] | >95% after recrystallization |
| 2 | Nitro Reduction | 2-Chloro-4-nitro-1-phenoxybenzene | Fe, NH₄Cl, Ethanol/Water, Reflux, 2-4 h | ~90-100% | >98% after purification |
| Overall | Two-Step Synthesis | 2-Chloro-4-nitrophenol, Bromobenzene | 45-90% (calculated) | High |
Method 2: Ullmann Condensation for Diaryl Ether Formation
The Ullmann condensation is an alternative for the synthesis of the 2-chloro-4-nitro-1-phenoxybenzene intermediate. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or a phenol.[3]
General Protocol:
-
In a reaction vessel, combine 2-chloro-4-nitrophenol (1.0 eq), an aryl halide such as bromobenzene (1.0-1.2 eq), a copper catalyst (e.g., CuI, CuO, or copper powder, 0.1-1.0 eq), and a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Add a base, such as potassium carbonate or cesium carbonate (2.0 eq).
-
The reaction mixture is heated to a high temperature, typically in the range of 120-210 °C, for several hours.[3]
-
Reaction progress is monitored by TLC or GC-MS.
-
Workup typically involves cooling the reaction mixture, diluting with water, and extracting the product with an organic solvent.
-
Purification is usually performed by column chromatography.
The subsequent reduction of the nitro group would follow the same protocol as described in Method 1, Step 2.
Quantitative Data Summary for Ullmann Condensation
| Reaction | Reactants | Key Reagents/Conditions | Typical Yield | Purity |
| Ullmann Condensation | 2-Chloro-4-nitrophenol, Bromobenzene | Copper catalyst, Base (e.g., K₂CO₃), High temperature (120-210 °C) | Variable, can be high with optimized conditions | Variable, requires purification |
Visualizations
Logical Workflow for the Two-Step Synthesis of this compound
Caption: Workflow of the two-step synthesis.
Relationship between Reactants, Intermediates, and Product
Caption: Key chemical transformations.
References
Application Notes and Protocols for the Reduction of 2-chloro-4-phenoxy-1-nitrobenzene to 3-Chloro-4-phenoxyaniline
Abstract
This document provides comprehensive application notes and detailed experimental protocols for the synthesis of 3-Chloro-4-phenoxyaniline through the reduction of 2-chloro-4-phenoxy-1-nitrobenzene. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, yielding anilines that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3] These protocols are designed for researchers, scientists, and professionals in drug development, offering a comparative analysis of common reduction methodologies and a detailed, step-by-step procedure for a highly efficient and cost-effective method.
Introduction
The conversion of aromatic nitro compounds to their corresponding anilines is a pivotal reaction in synthetic organic chemistry.[1] The resulting arylamines are versatile building blocks for a wide range of more complex molecules. This compound, in particular, is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Its structure, featuring a substituted diphenyl ether moiety, is a common motif in medicinal chemistry. This document outlines a robust and scalable protocol for its synthesis, focusing on the widely-used Béchamp reduction, which employs iron in an acidic medium.[4][5][6]
Comparative Analysis of Reduction Methods
Several methods are available for the reduction of nitroarenes. The choice of method often depends on factors such as substrate sensitivity, desired selectivity, cost, and scalability. A summary of common methods is presented in Table 1.
| Method | Reducing Agent(s) | Typical Yield (%) | Advantages | Disadvantages |
| Béchamp Reduction | Fe / HCl or Fe / Acetic Acid | 90–95% | Cost-effective, efficient, and scalable.[4] | Work-up can be challenging due to the formation of iron sludge.[7] |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | >90% | High-yielding and clean reaction with water as the only byproduct.[1] | Requires specialized high-pressure equipment and careful handling of flammable H₂ gas. Potential for dehalogenation. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | 85–95% | Avoids the use of high-pressure hydrogen gas. | Can be more expensive than the Béchamp reduction. |
| Stannous Chloride Reduction | SnCl₂ / HCl | 85-95% | A mild method that can be used in the presence of other reducible groups.[8][9] | Stoichiometric amounts of tin salts are required, which can be toxic and difficult to remove.[7] |
Detailed Experimental Protocol: Iron/Acetic Acid Reduction
This protocol details the Béchamp reduction of 2-chloro-4-phenoxy-1-nitrobenzene to this compound, a method known for its high efficiency and cost-effectiveness.[4][6][10]
Materials and Reagents
-
2-chloro-4-phenoxy-1-nitrobenzene
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Scheme
Caption: Figure 1. Reduction of 2-chloro-4-phenoxy-1-nitrobenzene.
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-chloro-4-phenoxy-1-nitrobenzene (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To the stirred suspension, add iron powder (approx. 5.0 eq) followed by the slow addition of glacial acetic acid (approx. 1.2 eq).[4] The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 30 minutes to 2 hours.[4][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.[11]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.[4][6]
-
To the remaining aqueous phase, carefully add a saturated solution of sodium bicarbonate until the pH is neutral to basic (pH > 7).[4][6]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[4][6]
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield this compound.[4] The crude product can be further purified by column chromatography on silica gel if necessary.[6]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction may be exothermic; control the rate of addition of acetic acid.
Experimental Workflow
Caption: Figure 2. Experimental Workflow.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| Appearance | Solid. |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| ¹H NMR | Characteristic signals for aromatic protons and the amine (-NH₂) protons. |
| ¹³C NMR | Distinct signals for the twelve carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amine, C-O-C stretching of the ether, and C-Cl stretching. |
| Melting Point | A sharp melting point indicates high purity. |
Applications in Drug Development
Substituted anilines, such as this compound, are pivotal building blocks in the synthesis of numerous pharmaceutical compounds.[11][12] The specific arrangement of the chloro, phenoxy, and amino groups provides a versatile scaffold for the construction of more complex molecules with a wide range of biological activities. These intermediates are often used in the synthesis of kinase inhibitors, anti-cancer agents, and other therapeutic molecules. The ability to efficiently synthesize this aniline derivative is therefore of significant interest to the pharmaceutical industry.[12]
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Tin( ii ) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N -arylacetamides and indolo(pyrrolo)[1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06871C [pubs.rsc.org]
- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 4. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
Application Note and Detailed Experimental Protocol for the Synthesis of 3-Chloro-4-phenoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-4-phenoxyaniline is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a substituted aniline core with a phenoxy group, makes it a key building block for molecules targeting a range of biological pathways. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with an Ullmann condensation to form the diaryl ether intermediate, followed by the reduction of a nitro group to the final aniline product.
Overall Reaction Scheme
The synthesis of this compound is typically achieved in two sequential steps:
-
Step 1: Ullmann Condensation. A nucleophilic aromatic substitution reaction between 3,4-dichloronitrobenzene and phenol to form 2-chloro-4-nitro-1-phenoxybenzene. This reaction is generally catalyzed by copper.
-
Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is reduced to an amine using a chemical reducing agent, such as iron powder in an acidic medium, to yield this compound.
Experimental Protocols
Safety Precautions:
-
Always conduct reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3,4-dichloronitrobenzene is a hazardous substance; handle with care and consult the safety data sheet (SDS) before use.
-
Phenol is corrosive and toxic; avoid skin contact and inhalation.
Step 1: Synthesis of 2-Chloro-4-nitro-1-phenoxybenzene via Ullmann Condensation
This step involves the copper-catalyzed reaction between phenol and 3,4-dichloronitrobenzene.
Materials and Reagents:
-
Phenol
-
Potassium hydroxide (KOH)
-
3,4-Dichloronitrobenzene
-
Copper powder (fine)
-
Sodium hydroxide (NaOH) solution (0.8 M)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.3 equivalents) and potassium hydroxide (KOH) (1.6 equivalents).
-
Heat the mixture to 70-80 °C with vigorous stirring until the phenol is completely dissolved.
-
To the resulting mixture, add fine copper powder (catalytic amount, e.g., 0.01 equivalents) followed by 3,4-dichloronitrobenzene (1.0 equivalent).
-
Increase the temperature to 110-120 °C and stir the reaction mixture for 2.5-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add 0.8 M sodium hydroxide (NaOH) solution and stir for 20 minutes to precipitate the product.
-
Filter the precipitate and wash it with deionized water until the pH of the filtrate is neutral.
-
Dry the solid product, 2-chloro-4-nitro-1-phenoxybenzene, under vacuum.
Step 2: Synthesis of this compound via Reduction of the Nitro Group
This protocol details the reduction of the nitro intermediate using iron powder and ammonium chloride.
Materials and Reagents:
-
2-Chloro-4-nitro-1-phenoxybenzene (from Step 1)
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
-
Ethyl acetate (EA)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, prepare a solution of ammonium chloride (9.0 equivalents) in water.
-
In a separate, larger round-bottom flask equipped with a reflux condenser and magnetic stirrer, add iron powder (3.0 equivalents) and ethanol.
-
Add the ammonium chloride solution to the iron powder suspension in ethanol and stir the mixture while heating to 80 °C.
-
Dissolve 2-chloro-4-nitro-1-phenoxybenzene (1.0 equivalent) in a separate portion of ethanol.
-
Add the solution of the nitro compound to the heated iron/ammonium chloride mixture.
-
Maintain the reaction at reflux for 3 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts, and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated brine solution (3 times) and then with water (2 times).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the final product. An expected yield of over 90% can be achieved for this step.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields
| Parameter | Step 1: Ullmann Condensation | Step 2: Nitro Reduction |
| Starting Material | 3,4-Dichloronitrobenzene & Phenol | 2-Chloro-4-nitro-1-phenoxybenzene |
| Key Reagents | KOH, Copper powder | Iron powder, NH₄Cl |
| Solvent | None (neat) | Ethanol/Water |
| Temperature | 110-120 °C | 80 °C (Reflux) |
| Reaction Time | 2.5 - 3 hours | 3 hours |
| Expected Yield | ~90% | >90%[1][2] |
| Purification | Precipitation and washing | Column Chromatography |
Experimental Workflow and Signaling Pathway Diagrams
Diagram 1: Synthetic Pathway for this compound
Caption: Synthetic pathway for this compound.
Diagram 2: Experimental Workflow for Synthesis
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols: Purification of Crude 3-Chloro-4-phenoxyaniline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-phenoxyaniline is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Following synthesis, the crude product often contains unreacted starting materials, byproducts, and colorimetric impurities that must be removed to ensure the integrity of subsequent reactions and the purity of the final active ingredient. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a robust and widely used technique for the separation of organic compounds based on their polarity.[1]
The primary impurities in the synthesis of this compound typically arise from the incomplete reduction of a nitro precursor, resulting in residual nitro-aromatic compounds, as well as byproducts from preceding steps, such as unreacted starting materials. Oxidized aniline species can also be present, often contributing to a dark coloration of the crude product.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] In this normal-phase chromatography protocol, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, is used to elute the compounds from the column. Less polar compounds have a weaker affinity for the polar silica gel and will travel down the column more quickly with the mobile phase, while more polar compounds will be retained on the silica gel for longer. Due to the basic nature of the aniline functional group, it may interact strongly with the acidic silanol groups on the silica surface, potentially causing the peaks to tail. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase.
Data Presentation
The following tables provide representative data for the purification of a crude mixture of a compound structurally analogous to this compound. This data is intended to serve as a guideline for expected results.
Table 1: Thin Layer Chromatography (TLC) Data for Mobile Phase Optimization
| Compound/Impurity | Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rf) |
| This compound (Analog) | 9:1 | 0.25 |
| Less Polar Impurity (e.g., starting material) | 9:1 | 0.45 |
| More Polar Impurity (e.g., nitro precursor) | 9:1 | 0.10 |
| Baseline/Colored Impurities | 9:1 | <0.05 |
Table 2: Summary of Purification Results
| Parameter | Before Column Chromatography | After Column Chromatography |
| Appearance | Dark brown oil/solid | Pale yellow solid |
| Purity (by HPLC, Area %) | ~85% | >99% |
| Yield | - | ~94% |
Experimental Protocols
This section details the step-by-step methodology for the purification of crude this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
High vacuum pump
Step 1: Mobile Phase Selection using TLC
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15). Add 0.1% to 1% triethylamine to each mixture to prevent peak tailing.
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each TLC plate in one of the prepared eluent systems.
-
Visualize the developed plates under a UV lamp.
-
The optimal mobile phase is one that gives the target compound, this compound, a retention factor (Rf) of approximately 0.2-0.4, with good separation from impurities.
Step 2: Column Packing (Wet Slurry Method)
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of acid-washed sand.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture if a gradient elution is planned).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add a protective layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry at any stage.
Step 3: Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently and evenly add this powder to the top of the packed column.
-
Carefully add another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
If performing flash chromatography, apply gentle positive pressure to achieve a steady flow rate.
-
Begin collecting fractions in separate test tubes or flasks as the solvent starts to elute from the column.
Step 5: Fraction Analysis
-
Monitor the collected fractions by TLC to determine their composition.
-
Spot every few fractions onto a single TLC plate, alongside a spot of the original crude mixture for comparison.
-
Develop and visualize the TLC plate to identify the fractions that contain the pure desired product.
Step 6: Product Isolation
-
Combine all fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting product under a high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, HPLC).
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Separation of impurities from the crude product.
References
Application Notes and Protocols for the Characterization of 3-Chloro-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of analytical methodologies for the chemical characterization of 3-Chloro-4-phenoxyaniline (CAS No: 5335-29-5, Molecular Formula: C₁₂H₁₀ClNO). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the protocols and data presented herein are adapted from established methods for structurally analogous compounds, including other halogenated anilines and phenoxy compounds. The information provided is intended to serve as a robust starting point for method development and validation in a research and drug development setting. The analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally suitable for this type of analyte.
Experimental Protocol (Adapted from similar aromatic amines)
-
Instrumentation: A standard HPLC system equipped with a UV detector is appropriate.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical starting gradient could be 40% acetonitrile, increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm is a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
Data Presentation
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~15-20 min (estimated) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For aniline derivatives, derivatization may sometimes be employed to improve chromatographic performance, though it is often not strictly necessary.
Experimental Protocol (General Procedure for Aniline Derivatives)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Maintain 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation
| Parameter | Value |
| Column | 5% phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium, 1 mL/min |
| Ionization | EI, 70 eV |
| Mass Range | m/z 50-400 |
| Expected Molecular Ion (M+) | m/z 219/221 (due to ³⁵Cl/³⁷Cl isotopes) |
| Predicted Major Fragments | m/z 184 (M-Cl), 127 (phenoxy radical cation), 77 (phenyl cation) |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol (General Procedure)
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To determine the number and chemical environment of the protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
Data Presentation (Predicted Chemical Shifts)
¹H NMR (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ | ~3.7 (broad singlet) | bs |
| Aromatic H's | 6.7 - 7.4 | m |
¹³C NMR (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ | ~145 |
| C-O | ~150 |
| C-Cl | ~118 |
| Aromatic C's | 115 - 160 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (if it is a liquid or can be dissolved in a volatile solvent). For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent disk.
-
Measurement: Record the spectrum in the range of 4000-400 cm⁻¹.
Data Presentation (Expected Absorption Bands)
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (amine) |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | N-H bending (amine) and C=C stretching (aromatic) |
| 1250-1200 | C-O-C stretching (aryl ether) |
| 800-700 | C-Cl stretching |
Visualized Workflows
The following diagrams illustrate the general workflow for the analytical characterization of a chemical compound like this compound and a typical workflow for HPLC method development.
Caption: General workflow for the analytical characterization of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloro-4-phenoxyaniline Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the determination of purity for 3-Chloro-4-phenoxyaniline using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Ensuring the purity of key intermediates like this compound is critical in the drug development process as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] The described method is designed to be specific, accurate, and precise, providing a reliable quality control tool.
Introduction
This compound is a substituted aniline derivative that serves as a vital building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate must be rigorously controlled to ensure the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the purity assessment of chemical compounds due to its high resolution, sensitivity, and specificity.[1][2] This document provides a comprehensive protocol for the HPLC analysis of this compound, suitable for implementation in research and quality control laboratories.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
This compound reference standard (purity ≥ 99.5%)
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to be analyzed.
-
After each injection, run the gradient program as detailed in Table 1.
Data Analysis
The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated using the following formula:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a this compound sample.
Table 2: Quantitative HPLC Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.5 | 1500 | 0.15 | Impurity A |
| 2 | 8.2 | 2500 | 0.25 | Impurity B |
| 3 | 12.7 | 995000 | 99.50 | This compound |
| 4 | 15.1 | 1000 | 0.10 | Impurity C |
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier allows for excellent separation of the main component from potential impurities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate.
References
Application Note: GC-MS Method for Identifying Impurities in 3-Chloro-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and semi-quantitative analysis of potential impurities in 3-Chloro-4-phenoxyaniline, a key intermediate in pharmaceutical synthesis. The protocol outlines sample preparation, GC-MS parameters, and data analysis techniques. This method is designed to be a reliable tool for quality control and process monitoring in a drug development setting, ensuring the purity of this critical starting material.
Introduction
This compound is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially affecting the efficacy, safety, and stability of the final drug product. Regulatory agencies require stringent control over impurities in pharmaceutical manufacturing. Therefore, a reliable and sensitive analytical method for the identification and quantification of these impurities is essential.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds and providing structural information for their unambiguous identification. This application note presents a comprehensive GC-MS method for the analysis of this compound and its potential process-related impurities.
Potential Impurities
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Common synthetic routes often involve the reduction of a nitro-precursor, which can lead to several potential impurities.
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Origin |
| 2-Chloro-4-nitrophenol | ![]() | Starting Material |
| Phenol | ![]() | Starting Material |
| 2-Chloro-1-phenoxy-4-nitrobenzene | ![]() | Intermediate |
| 4-Phenoxyaniline | ![]() | By-product |
| 3,3'-Dichloro-4,4'-diphenoxy-azoxybenzene | ![]() | By-product from incomplete reduction |
| 3,3'-Dichloro-4,4'-diphenoxy-azobenzene | ![]() | By-product from incomplete reduction |
Experimental Protocol
This protocol provides a general procedure for the GC-MS analysis of this compound.
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Sample Solution: Prepare a sample solution of the test material at the same concentration (1 mg/mL) in methanol.
-
Spiked Solution: To aid in impurity identification, a spiked sample can be prepared by adding small, known amounts of potential impurity reference standards to the sample solution.
GC-MS Parameters
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Range | m/z 40-500 |
Data Presentation and Analysis
Identification of Impurities
Impurities are identified by comparing their retention times and mass spectra with those of reference standards or by interpretation of their fragmentation patterns. The presence of a chlorine atom in this compound and some of its impurities will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, which is a key diagnostic feature in the mass spectrum.
Expected Retention Times and Mass Fragments
The following table summarizes the expected retention times (relative to this compound) and key diagnostic ions for the parent compound and its potential impurities.
Table 3: Expected GC-MS Data for this compound and Potential Impurities
| Compound | Expected Relative Retention Time (RRT) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Phenol | ~0.45 | 94 | 66, 65, 39 |
| 2-Chloro-4-nitrophenol | ~0.80 | 173/175 | 143, 127, 99, 73 |
| 4-Phenoxyaniline | ~0.95 | 185 | 184, 156, 108, 80 |
| This compound | 1.00 | 219/221 | 184, 156, 127, 77 |
| 2-Chloro-1-phenoxy-4-nitrobenzene | ~1.10 | 249/251 | 203, 173, 156, 127, 77 |
| 3,3'-Dichloro-4,4'-diphenoxy-azoxybenzene | >1.5 | 452/454/456 | 237/239, 218/220, 183, 127, 77 |
| 3,3'-Dichloro-4,4'-diphenoxy-azobenzene | >1.5 | 436/438/440 | 218/220, 183, 127, 77 |
Note: Relative Retention Times (RRTs) are estimates and may vary depending on the specific GC conditions and column used. Absolute retention times should be established using reference standards.
Visualizations
Experimental Workflow
Application Notes and Protocols: 3-Chloro-4-phenoxyaniline as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-phenoxyaniline is a key structural motif and a valuable building block in the field of medicinal chemistry. Its unique arrangement of a chloro substituent, a phenoxy group, and an aniline moiety provides a scaffold that can be readily modified to generate a diverse range of biologically active molecules. The presence of the chlorine atom and the phenoxy group influences the electronic properties and conformational flexibility of the molecule, making it a suitable candidate for interaction with various biological targets. This document provides an overview of its applications, quantitative data on derivative compounds, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Applications in Drug Discovery
The this compound scaffold is prominently featured in the development of kinase inhibitors and other therapeutic agents. The aniline nitrogen serves as a convenient handle for further chemical transformations, allowing for the construction of more complex molecules with desired pharmacological properties.
MEK Inhibitors
One of the significant applications of this compound is in the synthesis of potent MEK (MAP kinase kinase) inhibitors.[1][2] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers. By inhibiting MEK, the downstream signaling that promotes cell proliferation and survival is blocked. Derivatives of this compound have been incorporated into 3-cyano-4-(phenoxyanilino)quinolines, which have demonstrated low nanomolar IC50 values against MEK and potent inhibitory activity in tumor cells.[1]
Anthelmintic Agents
This compound is a core component in the synthesis of the anthelmintic drug Rafoxanide.[3] Rafoxanide is a halogenated salicylanilide used to treat parasitic fluke infections in livestock. The synthesis involves the coupling of a substituted this compound with a diiodosalicylic acid derivative to form the final amide product.[3]
Analogues in Kinase Inhibition: Learning from Related Scaffolds
The utility of the substituted aniline core is further highlighted by the use of the closely related compound, 3-chloro-4-fluoroaniline, in the synthesis of multiple approved kinase inhibitors. This underscores the importance of the 3-chloro-4-substituted aniline scaffold in designing molecules that target ATP-binding sites in kinases.
-
Lapatinib: A dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), used in the treatment of HER2-positive breast cancer. 3-chloro-4-fluoroaniline is a crucial starting material in its multi-step synthesis.[4]
-
Gefitinib: A selective inhibitor of the tyrosine kinase domain of EGFR, used to treat non-small cell lung cancer with specific EGFR mutations. 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of this important therapeutic agent.[5]
Quantitative Data
The following table summarizes the in vitro activity of 3-cyano-4-(phenoxyanilino)quinoline derivatives, which utilize a this compound analogue as a building block.
| Compound ID | Target | IC50 (nM) | Cell-based Activity | Reference |
| 7a-d (general series) | MEK (MAPKK) | Low nanomolar | Potent inhibitory activity in tumor cells | [1] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from the synthesis of a related compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, and can be applied for the synthesis of the title compound by using phenol instead of 4-chlorophenol.
Step 1: Synthesis of 3-Chloro-4-phenoxynitrobenzene
-
To a mixture of phenol and potassium hydroxide (KOH), heat at 70-80 °C with vigorous stirring until the phenol is completely dissolved.
-
Add a catalytic amount of fine copper powder and 3,4-dichloronitrobenzene to the reaction mixture.
-
Stir the mixture at 110-120 °C for 2.5 hours.
-
Allow the reaction to cool to room temperature and add 0.8 M NaOH solution.
-
Stir the resulting mixture for 20 minutes until a precipitate forms.
-
Filter the precipitate and wash with water until a neutral pH is achieved to yield 3-chloro-4-phenoxynitrobenzene.
Step 2: Synthesis of this compound
-
Prepare a mixture of iron powder, 3-chloro-4-phenoxynitrobenzene, and acetic acid in an ethanol/water solution (3:1).
-
Reflux the mixture for 2 hours.
-
Cool the mixture to room temperature and add 1 M NaOH until the pH is neutral (pH 7).
-
Remove the solid iron residues by filtration.
-
Extract the filtrate with an organic solvent such as chloroform or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (SiO2, with a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Synthesis of 3-Cyano-4-(phenoxyanilino)quinolines (General Procedure)
This protocol describes the coupling of a substituted aniline with a quinoline core.
-
A solution of a 4-chloro-3-cyanoquinoline derivative is prepared in a suitable solvent such as isopropanol.
-
To this solution, add the desired substituted aniline, for instance, this compound.
-
The reaction mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with a cold solvent, and dried to yield the 3-cyano-4-(phenoxyanilino)quinoline derivative.
Protocol 3: Synthesis of Rafoxanide using a this compound derivative
This protocol outlines the final amide coupling step in the synthesis of Rafoxanide.[3]
-
To a mixture of 3-chloro-4-(4'-chlorophenoxy)aminobenzene and 3,5-diiodosalicylic acid in xylene at room temperature, add phosphorus trichloride.[3]
-
Heat the resulting mixture to 110 °C and stir for 1.5 hours.[3]
-
Allow the mixture to cool to room temperature and concentrate under reduced pressure.[3]
-
Purify the crude residue by flash chromatography (SiO2, 10–20% EtOAc/hexanes) to afford Rafoxanide.[3]
Visualizations
Caption: Simplified MEK signaling pathway and the point of inhibition.
Caption: Synthetic workflow using this compound.
References
- 1. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
Applications of 3-Chloro-4-phenoxyaniline in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Chloro-4-phenoxyaniline is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of bioactive molecules. Its unique structure, featuring a chlorinated and phenoxylated aniline ring, provides a scaffold for the development of compounds with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of bioactive molecules derived from this compound and its close analogs: the anthelmintic and anticancer agent Rafoxanide, and a class of potent kinase inhibitors, the 3-cyano-4-(phenoxyanilino)quinolines.
Synthesis of Rafoxanide: An Anthelmintic and Potential Anticancer Agent
Rafoxanide is a halogenated salicylanilide primarily used as an anthelmintic in veterinary medicine to treat parasitic fluke infections.[1] Recent studies have also highlighted its potential as an anticancer agent, exhibiting activity against various cancer cell lines.[2] The synthesis of Rafoxanide involves the condensation of a this compound derivative with 3,5-diiodosalicylic acid. While the direct use of this compound can be inferred, a detailed protocol is available for the closely related precursor, 3-chloro-4-(4'-chlorophenoxy)aniline.
Experimental Protocol: Synthesis of Rafoxanide[3][4]
The synthesis of Rafoxanide is a multi-step process that begins with the preparation of the key aniline intermediate, 3-chloro-4-(4'-chlorophenoxy)aniline, followed by its condensation with 3,5-diiodosalicylic acid.
Step 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene [3]
-
In a reaction vessel, a mixture of 4-chlorophenol (12.56 g, 97.7 mmol) and potassium hydroxide (6.83 g, 121.8 mmol) is heated to 70–80 °C with vigorous stirring until the phenol is completely dissolved.
-
Fine copper powder (29 mg, 0.456 mmol) and 3,4-dichloronitrobenzene (11.04 g, 57.5 mmol) are added to the mixture.
-
The reaction mixture is stirred at 110–120 °C for 2.5 hours.
-
After cooling to room temperature, 0.8 M NaOH (14 mL) is added, and the mixture is stirred for 20 minutes to form a precipitate.
-
The precipitate is filtered and washed with water until a neutral pH is achieved to yield 3-chloro-4-(4'-chlorophenoxy)nitrobenzene.
Step 2: Synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline [3]
-
A mixture of iron powder (0.99 g, 17.74 mmol), 3-chloro-4-(4'-chlorophenoxy)nitrobenzene (1.44 g, 5.07 mmol), and acetic acid (1.13 mL, 19.77 mmol) in a 3:1 mixture of ethanol and water (2 mL) is refluxed for 2 hours.[4]
-
The mixture is then cooled to room temperature, and 1 M NaOH is added to adjust the pH to 7.
-
The solid iron residues are removed by filtration.
-
The filtrate is extracted with chloroform.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography (SiO₂, 20–50% EtOAc/hexanes) to afford 3-chloro-4-(4'-chlorophenoxy)aniline as an orange solid (94% yield).[4]
Step 3: Synthesis of Rafoxanide [3]
-
To a mixture of 3-chloro-4-(4'-chlorophenoxy)aniline (0.316 g, 1.24 mmol) and 3,5-diiodosalicylic acid (0.485 g, 1.24 mmol) in xylene (12 mL) at room temperature, phosphorus trichloride (0.11 µL, 1.24 mmol) is added.
-
The resulting mixture is heated to 110 °C and stirred for 1.5 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude residue is purified by flash chromatography (SiO₂, 10–20% EtOAc/hexanes) to yield Rafoxanide as a white solid (82% yield).
Biological Activity of Rafoxanide
Rafoxanide exhibits a range of biological activities, with its primary application as an anthelmintic. Its anticancer properties are an area of active research.
| Bioactive Molecule | Target/Activity | Quantitative Data | Reference |
| Rafoxanide | Anthelmintic (Fasciola hepatica) | Effective dose in cattle, sheep, and goats: 7.5 mg/kg body weight. | [5] |
| Rafoxanide | Anticancer (Colorectal Cancer Cell Lines) | Inhibits ERK activation and proliferation of HT-29, HCT-116, and DLD-1 cells in a dose-dependent manner (1.25-5 µM). | [6] |
| Rafoxanide | Anticancer (Multiple Myeloma) | Triggers apoptosis and cell cycle arrest. | [7] |
Synthetic Workflow for Rafoxanide
Synthesis of 3-Cyano-4-(phenoxyanilino)quinolines: Potent MEK Kinase Inhibitors
A series of 3-cyano-4-(phenoxyanilino)quinoline derivatives have been identified as potent inhibitors of MEK (MAP kinase kinase), a key enzyme in the Ras/Raf/MEK/ERK signaling pathway that is often dysregulated in cancer.[2] These compounds exhibit low nanomolar IC50 values against MEK kinase and show potent inhibitory activity in tumor cells.[2] The synthesis involves the nucleophilic aromatic substitution of a 4-chloro-3-cyanoquinoline with a phenoxyaniline derivative.
General Experimental Protocol: Synthesis of 3-Cyano-4-(phenoxyanilino)quinolines
While a specific protocol for the reaction with this compound is not detailed in the readily available literature, a general procedure for the synthesis of 4-anilinoquinolines from 4-chloroquinolines can be adapted.[3]
-
In a reaction vessel, dissolve the 4-chloro-3-cyanoquinoline derivative (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add this compound (1.0-1.2 equivalents).
-
The reaction mixture is heated to a temperature ranging from 80 °C to reflux for a period of 2 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a suitable solvent.
-
Alternatively, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is then purified by column chromatography or recrystallization to afford the desired 3-cyano-4-(3-chloro-4-phenoxyanilino)quinoline.
Biological Activity of 3-Cyano-4-(phenoxyanilino)quinolines
This class of compounds demonstrates potent and selective inhibition of MEK kinase.
| Bioactive Molecule Class | Target/Activity | Quantitative Data | Reference |
| 3-Cyano-4-(phenoxyanilino)quinolines | MEK (MAP Kinase Kinase) Inhibitors | Lead compounds show low nanomolar IC50 values. | [2] |
| Specific data for the 3-chloro-4-phenoxyanilino derivative is not available in the searched literature. |
Synthetic Workflow for 3-Cyano-4-(phenoxyanilino)quinolines
MEK/ERK Signaling Pathway and Inhibition
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[6] In many cancers, this pathway is constitutively activated, leading to uncontrolled cell growth. MEK inhibitors, such as the 3-cyano-4-(phenoxyanilino)quinolines, block the phosphorylation and activation of ERK, thereby inhibiting downstream signaling and suppressing tumor growth.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEK(MAP2K) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Chloro-4-phenoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary synthetic routes for this compound:
-
Route 1: Nucleophilic Aromatic Substitution (e.g., Ullmann Condensation): This route involves the reaction of a substituted phenol with a haloaniline or a substituted aniline with a halophenoxide. For the synthesis of this compound, this typically involves the reaction of 3-chloro-4-aminophenol with a phenyl halide or 4-amino-2-chlorophenol with a phenyl halide in the presence of a copper catalyst.
-
Route 2: Reduction of a Nitro Precursor: This method involves the synthesis of 2-chloro-4-phenoxy-1-nitrobenzene followed by the reduction of the nitro group to an amine. The initial diaryl ether is often formed via an Ullmann condensation reaction between a chloronitrobenzene and a phenoxide.
Q2: What are the most common impurities I should expect?
A2: The common impurities depend on the synthetic route chosen.
-
For Route 1 (Ullmann Condensation): Expect unreacted starting materials (3-chloro-4-aminophenol and the phenyl halide), as well as potential side-products from N-arylation and N,O-diarylation.
-
For Route 2 (Reduction of Nitro Precursor): Impurities often arise from incomplete reduction of the nitro group, leading to the presence of nitroso, azoxy, and azo intermediates. Dehalogenation, where the chlorine atom is replaced by hydrogen, is another common side reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative in-process control.
Q4: What are the recommended purification techniques for this compound?
A4: The crude product can be purified by several methods. The most common are:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.
-
Recrystallization: This technique is suitable if a solvent system can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
Troubleshooting Guides
Route 1: Ullmann Condensation of 3-Chloro-4-aminophenol and Phenyl Halide
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure the use of an appropriate and active copper catalyst. - Use a higher boiling point solvent to achieve a higher reaction temperature.[1] |
| Side reactions are consuming starting materials. | - Optimize the base and solvent system. - Consider using a ligand for the copper catalyst to improve selectivity. | |
| Presence of N-phenylated impurity (3-chloro-4-hydroxy-N-phenylaniline) | The amino group of 3-chloro-4-aminophenol reacts with the phenyl halide. | - Protect the amine functionality before the coupling reaction, followed by deprotection. - Use milder reaction conditions (lower temperature, weaker base) to favor O-arylation. |
| Presence of N,O-diphenylated impurity | Both the amino and hydroxyl groups have reacted. | - Use a stoichiometric amount of the phenyl halide. - Protect the amino group. |
| Unreacted 3-chloro-4-aminophenol | Insufficient amount of phenyl halide or base. | - Use a slight excess of the phenyl halide and base. - Ensure the base is strong enough to deprotonate the phenol. |
Route 2: Reduction of 2-Chloro-4-phenoxy-1-nitrobenzene
| Issue | Potential Cause | Troubleshooting Strategy |
| Incomplete reduction of the nitro group | Insufficient reducing agent or inactive catalyst. | - Increase the amount of reducing agent (e.g., iron powder, SnCl2) or the catalyst loading (e.g., Pd/C, Pt/C). - Ensure the catalyst is not poisoned. - Increase reaction time or temperature. |
| Presence of nitroso, azoxy, or azo impurities | The reduction has not gone to completion. | - Optimize reaction conditions (temperature, pressure for hydrogenation) to favor complete reduction to the amine. |
| Presence of 4-phenoxyaniline (dehalogenation) | The chlorine atom is reductively cleaved. | - Use a more selective reducing agent or catalyst. - Milder reaction conditions (lower temperature and pressure for hydrogenation) can minimize dehalogenation. |
| Product is dark or discolored | Oxidation of the resulting aniline. | - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the product quickly after synthesis. |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-(4'-chlorophenoxy)aniline (Analogous to this compound)
This protocol is adapted from a literature procedure for a similar compound and can serve as a starting point.[2]
Step 1: Synthesis of 2-chloro-1-(4'-chlorophenoxy)-4-nitrobenzene
-
A mixture of 4-chlorophenol (97.7 mmol) and potassium hydroxide (121.8 mmol) is heated at 70-80 °C with vigorous stirring until the phenol is completely dissolved.
-
Fine copper powder (0.456 mmol) and 3,4-dichloronitrobenzene (57.5 mmol) are added, and the mixture is stirred at 110-120 °C for 2.5 hours.
-
After cooling to room temperature, 0.8 M NaOH (14 mL) is added, and the mixture is stirred for 20 minutes until a precipitate forms.
-
The precipitate is filtered and washed with water until neutral pH to yield the nitro-precursor.
Step 2: Synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline
-
A mixture of iron powder (17.74 mmol), the nitro-precursor from Step 1 (5.07 mmol), and acetic acid (19.77 mmol) in a 3:1 mixture of ethanol and water (2 mL) is refluxed for 2 hours.
-
The mixture is cooled to room temperature, and 1 M NaOH is added until the pH is 7.
-
Solids are removed by filtration, and the filtrate is extracted with chloroform.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash chromatography (SiO2, 20–50% EtOAc/hexanes) to afford the final product.[2]
Protocol 2: HPLC-UV Method for Purity Analysis (Adapted from a similar compound)
This method can be used as a starting point for developing a purity analysis protocol for this compound.[3]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (Gradient elution) |
| Gradient | Start with 30% Acetonitrile, ramp to 90% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound in the initial mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.[3]
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the initial mobile phase.[3]
Data Analysis:
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[3]
Visualizations
Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Troubleshooting Workflow for Impurity Identification
References
Technical Support Center: Williamson Ether Synthesis of Phenoxyanilines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of phenoxyanilines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of phenoxyanilines via the Williamson ether synthesis, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields in the Williamson ether synthesis of phenoxyanilines can stem from several factors. Incomplete deprotonation of the aminophenol, competing side reactions, or suboptimal reaction conditions are common culprits.
-
Incomplete Deprotonation: The hydroxyl group of the aminophenol must be fully deprotonated to form the more nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient amounts, the reaction will be slow and incomplete.
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical. The reaction is typically conducted at temperatures ranging from 50 to 100°C and can take anywhere from 1 to 8 hours to complete.[1] Insufficient heat or reaction time may lead to low conversion.
-
Poor Solvent Choice: Protic solvents can solvate the nucleophile, reducing its reactivity. Aprotic polar solvents like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the reaction rate.[2]
Q2: I am observing the formation of multiple products, not just the desired phenoxyaniline. What are the likely side reactions?
The presence of multiple products indicates that side reactions are occurring. In the synthesis of phenoxyanilines, the most common side reactions are N-alkylation and C-alkylation of the aminophenol, as well as elimination reactions of the alkyl halide.
-
N-Alkylation vs. O-Alkylation: A significant challenge in the synthesis of phenoxyanilines from aminophenols is the competing N-alkylation of the amino group.[3][4] The amino group is also nucleophilic and can react with the aryl halide. The selectivity between N- and O-alkylation can be influenced by the choice of base, solvent, and the electronic properties of the starting materials. To ensure selective O-alkylation, protection of the amino group is often necessary.[3][4]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom on the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of undesired byproducts.
-
Elimination Reactions: If the aryl halide has aliphatic substituents, particularly on secondary or tertiary carbons, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of alkenes.[2] This is less of a concern with simple aryl halides but should be considered with more complex substrates.
Q3: How can I prevent the N-alkylation of the amino group?
Preventing the undesired N-alkylation is crucial for a successful synthesis of phenoxyanilines. The most effective strategy is to temporarily protect the amino group.
-
Protection with a Schiff Base: A common and effective method is to protect the amino group as a Schiff base (imine) by reacting the aminophenol with an aldehyde, such as benzaldehyde.[3][4] The resulting imine is much less nucleophilic than the free amine, thus favoring O-alkylation. The protecting group can be readily removed by hydrolysis under acidic conditions after the ether synthesis is complete.[3][4]
-
Other Protecting Groups: Other amine protecting groups, such as acetyl or tert-butoxycarbonyl (Boc), can also be employed. The choice of protecting group will depend on the overall synthetic strategy and the stability of the group under the Williamson ether synthesis conditions.
Q4: My starting materials are not fully consumed, even after prolonged reaction times. What could be the issue?
Incomplete conversion can be due to several factors, including insufficient reactivity of the starting materials or deactivation of the catalyst (if one is used).
-
Reactivity of the Aryl Halide: The reactivity of the aryl halide is a key factor. Aryl halides are generally less reactive than alkyl halides in SN2 reactions. Electron-withdrawing groups on the aryl halide can increase its reactivity towards nucleophilic aromatic substitution. If using a less reactive aryl halide, consider using a more forcing reaction condition (higher temperature, longer reaction time) or a catalyst.
-
Choice of Base: The choice of base is critical. For the synthesis of aryl ethers, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often used in conjunction with a polar aprotic solvent.[5] For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary to ensure complete deprotonation of the phenol.[2]
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting materials for the Williamson ether synthesis of phenoxyanilines?
The ideal starting materials are an aminophenol and an aryl halide. To favor the desired SN2 reaction and avoid elimination side reactions, it is best to use a primary alkyl halide if one of the aromatic rings is introduced as an alkyl-aryl ether. However, for the direct synthesis of diaryl ethers like phenoxyanilines, you will be reacting an aminophenol with an aryl halide. In this case, the reactivity of the aryl halide is a key consideration.
Q2: What are the recommended reaction conditions (base, solvent, temperature)?
The optimal reaction conditions will depend on the specific substrates being used. However, a general starting point is to use a carbonate base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile.[2] The reaction is typically heated to between 50 and 100°C.[1]
Q3: Are there alternative methods to the Williamson ether synthesis for preparing phenoxyanilines?
Yes, other methods exist for the synthesis of diaryl ethers. The most common alternatives are the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This is a copper-catalyzed reaction between a phenol and an aryl halide. It is a classic and effective method for forming diaryl ether bonds.
-
Buchwald-Hartwig Amination: While primarily used for forming C-N bonds, modifications of this palladium-catalyzed cross-coupling reaction can be used to synthesize diaryl ethers.
Q4: How do I purify the final phenoxyaniline product?
Purification is typically achieved through extraction and column chromatography. After the reaction is complete, the mixture is usually cooled, diluted with an organic solvent, and washed with water to remove inorganic salts and water-soluble impurities. The crude product is then purified by flash column chromatography on silica gel to isolate the desired phenoxyaniline.
Data Presentation
Table 1: Comparison of Reaction Conditions for Diaryl Ether Synthesis
| Method | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Williamson Ether Synthesis (general) | None | K2CO3 or NaOH | Acetonitrile or DMF | 50-100 | 1-8 | 50-95 | [1] |
| Ullmann Condensation | CuCl | K2CO3 | o-xylene | 140 | 20 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of Phenoxyanilines with Amine Protection
This protocol describes a general method for the synthesis of phenoxyanilines involving the protection of the amino group of an aminophenol as a Schiff base, followed by the Williamson ether synthesis and deprotection.
-
Protection of the Aminophenol:
-
Dissolve the aminophenol (1 equivalent) in methanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude Schiff base.
-
Recrystallize the crude product from ethanol to yield the pure N-benzylideneaminophenol.[3][4]
-
-
Williamson Ether Synthesis:
-
To a solution of the N-benzylideneaminophenol (1 equivalent) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (2 equivalents).[5]
-
Add the aryl halide (1-1.2 equivalents).
-
Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Deprotection and Work-up:
-
Add dilute hydrochloric acid to the reaction mixture to hydrolyze the Schiff base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
References
minimizing N-alkylation byproducts in 3-Chloro-4-phenoxyaniline synthesis
An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on the synthesis of 3-Chloro-4-phenoxyaniline and, critically, how to minimize N-alkylation byproducts in its subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-alkylation and why is it a significant issue when working with this compound?
A1: N-alkylation is the chemical reaction of adding an alkyl group to the nitrogen atom of an amine. When this compound is used as a starting material for a mono-N-alkylation reaction, a common and significant side reaction is over-alkylation. This leads to the formation of the undesired N,N-dialkylated byproduct. The core issue is that the desired mono-alkylated product is often more nucleophilic than the starting aniline, making it more likely to react again with the alkylating agent.[1] This reduces the yield of the target compound and complicates purification.
Q2: Does N-alkylation occur during the synthesis of this compound itself?
A2: Typically, no. The common synthetic routes to this compound do not involve steps that would lead to N-alkylation byproducts. A standard synthesis involves two main stages: first, an Ullmann condensation to form 3-chloro-4-phenoxynitrobenzene, followed by the reduction of the nitro group to the aniline.[2] N-alkylation becomes a challenge in the subsequent use of this compound as a reactant.
Q3: What are the primary strategies to promote selective mono-N-alkylation and avoid N,N-dialkylation?
A3: Controlling selectivity is key. The main strategies focus on modulating the relative reactivity of the species involved and the reaction conditions. Key approaches include:
-
Stoichiometric Control : Using a large excess of the aniline relative to the alkylating agent increases the statistical probability that the alkylating agent will react with the more abundant primary amine.[1]
-
Modern Catalytic Methods : The "borrowing hydrogen" (or hydrogen autotransfer) strategy, which uses alcohols as alkylating agents with specific transition-metal catalysts (e.g., based on Mn, Ni, Ru), is a highly effective and atom-economical method for achieving selective mono-alkylation.[3][4][5]
-
Reaction Conditions : Lowering the reaction temperature and ensuring the slow, dropwise addition of the alkylating agent can help control the reaction rate and disfavor the second alkylation event.[6]
-
Protecting Groups : A robust but less atom-economical method involves temporarily protecting the amine.[7][8] The aniline is first converted to a less reactive group (e.g., an acetanilide), the desired alkylation is performed elsewhere if needed (this strategy is more for preventing any reaction at the nitrogen), or the protection modifies reactivity for a single alkylation before the protecting group is removed.[9]
Troubleshooting Guide: N-Alkylation of this compound
This guide addresses the most common issue of over-alkylation when using this compound as a substrate.
| Symptom / Observation | Potential Cause | Recommended Solution |
| High percentage of N,N-dialkylated byproduct | The molar ratio of the alkylating agent to the aniline is too high (e.g., > 1:1). | Use an excess of this compound (e.g., 2-4 equivalents) relative to the alkylating agent. |
| The mono-alkylated product is significantly more nucleophilic and reactive than the starting aniline. | Lower the reaction temperature to reduce the rate of the second alkylation. Add the alkylating agent slowly (dropwise) to maintain its low concentration in the reaction mixture. | |
| A highly reactive alkylating agent (e.g., methyl iodide, benzyl bromide) is being used. | Switch to a less reactive alkylating agent (e.g., an alkyl chloride). Consider using an alcohol as the alkylating agent via a "borrowing hydrogen" catalytic method.[3][4] | |
| Low conversion / Low Yield | The aniline, having a chloro-substituent, is deactivated (less nucleophilic). | Increase the reaction temperature moderately. Ensure reagents and solvents are pure and anhydrous, as impurities can inhibit the reaction.[1] |
| Inappropriate base or solvent for the reaction. | Screen different solvents. For classical alkylations, polar aprotic solvents like DMF are common. For "borrowing hydrogen" methods, toluene is often used.[4] | |
| Catalyst (if used) is inactive or poisoned. | Use a fresh batch of catalyst. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon) as catalysts can be sensitive to oxygen. | |
| Formation of multiple unidentified byproducts | High reaction temperature causing decomposition or side reactions. | Lower the reaction temperature. Monitor the reaction progress by TLC or GC-MS to identify the optimal reaction time and avoid prolonged heating. |
Data Presentation
The following table provides data on the N-alkylation of various substituted anilines with benzyl alcohol using a manganese pincer catalyst, illustrating the high selectivity for mono-alkylation that can be achieved with modern catalytic methods.[4]
| Aniline Substrate | Product | Yield of Mono-Alkylated Product (%) |
| Aniline | N-Benzylaniline | 92 |
| 4-Methylaniline | N-Benzyl-4-methylaniline | 91 |
| 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 89 |
| 4-Chloroaniline | N-Benzyl-4-chloroaniline | 88 |
| 4-(Trifluoromethyl)aniline | N-Benzyl-4-(trifluoromethyl)aniline | 81 |
| 2-Chloroaniline | N-Benzyl-2-chloroaniline | 80 |
Conditions: Aniline derivative (1 mmol), benzyl alcohol (1.2 mmol), Mn-catalyst (3 mol%), t-BuOK (0.75 equiv.), Toluene (2 mL), 100 °C, 24 h. Data sourced from a study on manganese pincer complex catalysis.[4]
Visualizations
Caption: Synthesis route for this compound.
Caption: Reaction pathway showing desired vs. undesired N-alkylation.
Caption: Troubleshooting workflow for minimizing N,N-dialkylation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step protocol is adapted from procedures for analogous compounds.[2]
Step A: Ullmann Condensation to form 3-Chloro-4-phenoxynitrobenzene
-
To a reaction vessel, add phenol (1.0 eq.), potassium hydroxide (KOH, 1.25 eq.), and a suitable high-boiling solvent like DMF or NMP.
-
Heat the mixture to 70-80 °C with vigorous stirring until the phenol is completely dissolved and the phenoxide has formed.
-
Add a catalytic amount of copper powder or copper(I) iodide (e.g., 5 mol%).
-
Add 3,4-dichloronitrobenzene (1.05 eq.) to the mixture.
-
Heat the reaction to 110–140 °C and stir for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature. Add dilute aqueous NaOH and stir.
-
Filter the resulting precipitate and wash thoroughly with water until the pH is neutral. Dry the solid crude product.
Step B: Reduction to this compound
-
Set up a flask with a reflux condenser. Add the crude 3-chloro-4-phenoxynitrobenzene (1.0 eq.), ethanol, and water (e.g., in a 3:1 ratio).
-
Add iron powder (3.5 eq.) and ammonium chloride (0.5 eq.).
-
Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel to afford pure this compound.
Protocol 2: Selective Mono-N-Alkylation via Borrowing Hydrogen
This general protocol is based on modern catalytic methods using alcohols as alkylating agents.[3][4]
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the catalyst (e.g., Mn or Ni pincer complex, 1-3 mol%) and a base (e.g., potassium tert-butoxide, 0.75-1.2 eq.).
-
Add this compound (1.0 eq.) and anhydrous toluene.
-
Add the primary alcohol (1.2 eq.) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the mono-N-alkylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Selective Nitro Group Reduction in Phenoxy Nitrobenzenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of nitro groups in phenoxy nitrobenzene compounds, with a specific focus on preventing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: I am observing significant dehalogenation during the catalytic hydrogenation of my halogenated phenoxy nitrobenzene using Pd/C. What is the primary cause and how can I mitigate this?
A1: Palladium on carbon (Pd/C) is a highly active catalyst that can readily catalyze the cleavage of carbon-halogen bonds, especially with aryl halides.[1] This side reaction, known as dehalogenation or hydrodehalogenation, often competes with the desired nitro group reduction. To mitigate this, consider the following strategies:
-
Catalyst Selection: Switch to a less reactive catalyst. Raney Nickel is often preferred over Pd/C to prevent dehalogenation.[1][2][3] Sulfided platinum on carbon (Pt/C) can also be highly selective for nitro group reduction while preserving halogens.[1]
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often reduce the rate of dehalogenation.[4]
-
Additives: The presence of an acidic catalytic medium can inhibit dehalogenation.[5] Acids such as hydrochloric acid, phosphoric acid, or acetic acid can be beneficial.[5]
-
Non-Catalytic Methods: If catalytic hydrogenation remains problematic, consider non-catalytic reduction methods using reagents like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl), which do not typically cause dehalogenation.[1][2]
Q2: Are there any metal-free methods available for the selective reduction of nitro groups to avoid potential metal contamination?
A2: Yes, several metal-free methods have been developed. One such method involves the use of tetrahydroxydiboron with 4,4'-bipyridine as an organocatalyst. This system allows for a rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature and is tolerant of sensitive functional groups.[1][2]
Q3: How can I selectively reduce a nitro group in a molecule that also contains other reducible functional groups like ketones or esters?
A3: Achieving selectivity over other reducible moieties is a primary challenge. The choice of reducing agent is critical.
-
For Ketones/Aldehydes: Use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate is a mild and highly selective option for nitro groups over carbonyls.[1] Iron powder in the presence of an acid like HCl or acetic acid is another robust and selective method.[1]
-
For Esters/Amides: A system of sodium borohydride and iron(II) chloride (NaBH₄/FeCl₂) shows good selectivity for nitro groups over esters.[1]
Q4: Can I use catalytic transfer hydrogenation for this transformation, and what are the advantages?
A4: Yes, catalytic transfer hydrogenation is a viable and often advantageous method. It uses a hydrogen donor in situ, such as ammonium formate or hydrazine hydrate, instead of high-pressure hydrogen gas, which is safer and more convenient.[6][7] While it can be very selective, careful optimization of the catalyst, hydrogen donor, and reaction conditions is necessary to avoid the reduction of other functional groups.[1][6]
Troubleshooting Guide
Problem: Unexpected Dehalogenation
Dehalogenation is a common side reaction during the reduction of halogenated nitroaromatics. The following guide will help you troubleshoot and minimize this unwanted reaction.
Caption: A decision-making workflow for troubleshooting dehalogenation.
Data Summary: Comparison of Reduction Methods
The following table summarizes the performance of various methods for the selective reduction of a nitro group in the presence of a halogen, with a focus on minimizing dehalogenation. Yields and dehalogenation levels are indicative and can vary based on the specific substrate and reaction conditions.
| Method | Reducing Agent/Catalyst | Typical Solvent(s) | Indicative Yield (%) | Dehalogenation Level | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol | >90 | High | Prone to dehalogenation, especially with aryl halides.[1] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol | >90 | Low | Often preferred over Pd/C to prevent dehalogenation.[1][2][3] |
| Catalytic Hydrogenation | H₂, Sulfided Pt/C | Acetonitrile | 80-90 | Very Low | Highly selective for nitro group reduction while preserving halogens.[1] |
| Transfer Hydrogenation | Hydrazine Hydrate, Pd/C | Methanol | Good | Low to Moderate | Selectivity can be controlled by temperature.[6][7] |
| Metal/Acid Reduction | Fe, HCl/NH₄Cl | Water, Ethanol | Good | Very Low | A classic, robust method that does not typically cause dehalogenation.[1] |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol, EtOAc | Good | Very Low | Mild and highly selective for nitro groups over other functionalities.[1][3] |
| Metal-Free Reduction | Tetrahydroxydiboron | Not specified | High | None | Avoids metal contamination and is highly chemoselective.[1][2] |
Experimental Protocols
Protocol 1: Selective Nitro Group Reduction using SnCl₂·2H₂O
This protocol is suitable for substrates containing sensitive functional groups like halogens, ketones, and esters.[1]
Materials:
-
Aromatic nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound (1 equivalent) in absolute ethanol.
-
Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 5% aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method offers mild conditions and avoids the use of high-pressure hydrogen gas.[1]
Materials:
-
Aromatic nitro compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
Procedure:
-
To a solution of the aromatic nitro compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C (5-10 mol % by weight) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.
-
Dry the organic layer, filter, and concentrate to yield the desired amine.
Visualizing the Experimental Workflow
Caption: Step-by-step workflows for two common reduction protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
optimization of reaction conditions for 3-Chloro-4-phenoxyaniline synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-4-phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction to form the diaryl ether bond is showing low yield. What are the common causes and how can I optimize it?
Low yields in diaryl ether formation, often performed via Ullmann condensation or a similar nucleophilic aromatic substitution, can stem from several factors.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The copper catalyst used in Ullmann-type reactions may not be sufficiently active.
-
Solution: Activate the copper powder before use. This can be done by treating it with a solution of iodine in acetone, followed by washing with acetone and ether. Alternatively, consider using more modern, soluble copper catalysts with ligands like 1,10-phenanthroline or acetylacetonate which can lead to better yields under milder conditions.[1]
-
-
Reaction Temperature and Solvent: Ullmann condensations traditionally require high temperatures (often exceeding 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1]
-
Solution: Ensure the reaction temperature is optimal. If using traditional methods, confirm the temperature is being maintained. For modern catalyst systems, the reaction temperature can often be lowered. Experiment with a range of temperatures to find the sweet spot for your specific substrates and catalyst system.
-
-
Base Selection: The choice of base is critical for the deprotonation of the phenol.
-
Solution: A strong enough base is needed to form the phenoxide. Potassium carbonate (K₂CO₃) is commonly used. Ensure the base is anhydrous, as water can interfere with the reaction.
-
-
Purity of Reactants: Impurities in the starting materials (3,4-dichloronitrobenzene and phenol) can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials using appropriate purification techniques like recrystallization or distillation.
-
Q2: I am observing significant amounts of byproducts during the reduction of the nitro group. What are these byproducts and how can I minimize them?
The reduction of the nitro group in 2-chloro-4-nitro-1-phenoxybenzene is a critical step. Byproduct formation is a common issue.
Common Byproducts and Minimization Strategies:
| Byproduct Name | Reason for Formation | Minimization Strategies |
| Nitroso Intermediate | Incomplete reduction of the nitro group. | Catalyst Selection: Use a highly active catalyst like Platinum on carbon (Pt/C) or Raney Nickel.[2] Reaction Conditions: Ensure sufficient hydrogen pressure, adequate reaction time, and optimal temperature. Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material.[2] |
| Azoxy and Azo Compounds | Condensation of nitroso and hydroxylamine intermediates. | Controlled Conditions: Maintain a consistent hydrogen pressure and temperature. Slow and controlled addition of the nitro compound to the reaction mixture can sometimes help. |
| Dehalogenated Product (4-phenoxyaniline) | Loss of the chlorine atom during hydrogenation. | Catalyst Choice: Some catalysts are more prone to causing dehalogenation. If this is a significant issue, screen different catalysts. Additives: The addition of inhibitors like morpholine can sometimes suppress dehalogenation.[2] Milder Conditions: Lowering the hydrogen pressure and temperature may reduce the incidence of dehalogenation.[2] |
Q3: The purity of my final this compound product is low after purification. What are the likely impurities and how can I improve the purification process?
Low purity can be due to residual starting materials, byproducts, or impurities from the workup.
Likely Impurities & Purification Tips:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-chloro-4-nitro-1-phenoxybenzene or the corresponding phenol.
-
Solution: Monitor the reaction to completion. During workup, an aqueous base wash can help remove unreacted phenolic starting materials.
-
-
Byproducts from Synthesis: As mentioned in Q2, byproducts from the reduction step are common impurities.
-
Solution: Optimize the reaction conditions to minimize their formation. For purification, flash column chromatography is often effective. A solvent system such as ethyl acetate/hexanes can be used to separate the desired product from less polar byproducts.[3]
-
-
Salts from Workup: Inorganic salts from the workup procedure can contaminate the final product.
-
Solution: Ensure thorough washing of the organic layer with water and brine during the extraction process to remove any residual salts. Drying the organic layer over an anhydrous salt like sodium sulfate before solvent evaporation is also crucial.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are two primary synthetic strategies for preparing this compound:
-
Nucleophilic Aromatic Substitution followed by Reduction: This is a common and often high-yielding approach. It involves the reaction of a phenol with an activated aryl halide (like 3,4-dichloronitrobenzene) via an Ullmann condensation or a similar SNAr reaction to form the diaryl ether, followed by the reduction of the nitro group to an aniline.[3][4]
-
Palladium-Catalyzed Cross-Coupling: Modern methods like the Buchwald-Hartwig amination can be employed.[5][6][7] This involves the direct coupling of 4-phenoxy-3-chloro-bromobenzene with an ammonia equivalent or a primary amine, catalyzed by a palladium complex.
Q2: Which method is preferable for large-scale synthesis?
For industrial-scale production, the classical route involving nucleophilic aromatic substitution followed by reduction is often preferred due to the lower cost of reagents and catalysts (copper vs. palladium).[8] However, palladium-catalyzed reactions, while more expensive, can offer milder reaction conditions and higher functional group tolerance.[6] The choice often depends on a cost-benefit analysis and the specific requirements of the synthesis.
Q3: What are the typical reaction conditions for the reduction of the nitro-precursor?
Several methods can be used for the reduction of 2-chloro-4-nitro-1-phenoxybenzene:
| Reduction Method | Reagents & Conditions | Typical Yield | Reference |
| Catalytic Hydrogenation | H₂, Pt/C or Pd/C, Ethanol, 40-80°C, 0.95 MPa H₂ | >95% | [2][9][10] |
| Iron Reduction | Iron powder, NH₄Cl or Acetic Acid, Ethanol/Water, Reflux | ~94% | [3][4][11] |
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for monitoring the reaction progress.[2][4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-1-phenoxy-4-nitrobenzene via Ullmann Condensation
This protocol describes the formation of the diaryl ether linkage.
-
Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, potassium hydroxide (KOH), and a catalytic amount of fine copper powder.[3]
-
Initial Reaction: Heat the mixture with vigorous stirring until the phenol is completely dissolved.
-
Addition of Aryl Halide: Add 3,4-dichloronitrobenzene to the reaction mixture.
-
Heating: Heat the reaction mixture to 110-120°C for 2.5 hours.[3]
-
Workup: After cooling to room temperature, add a dilute solution of sodium hydroxide and stir. Filter the resulting precipitate and wash it with water until the pH is neutral.
-
Purification: The crude product can be purified by recrystallization or flash chromatography.
Protocol 2: Reduction of 2-chloro-1-phenoxy-4-nitrobenzene using Iron
This protocol details the reduction of the nitro group to the amine.
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-chloro-1-phenoxy-4-nitrobenzene, iron powder, and a mixture of ethanol and water.[3][4] Add a catalytic amount of ammonium chloride or acetic acid.[3][11]
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours.[3][4] Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution.
-
Final Steps: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The product can be further purified by flash chromatography (e.g., with an EtOAc/hexanes solvent system).[3]
Diagrams
Caption: Synthetic workflow for this compound synthesis.
Caption: Troubleshooting logic for low product purity.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 3-CHLORO-4-(PHENETHYLOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
improving the yield and purity of 3-Chloro-4-phenoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Chloro-4-phenoxyaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common synthetic routes to this compound, and which is preferred?
A1: The most common and effective method for synthesizing this compound is through a two-step process. The first step is a Williamson ether synthesis to form 2-chloro-4-phenoxy-1-nitrobenzene, followed by the reduction of the nitro group to the desired aniline.[1][2] The reduction of the nitro precursor is the critical step for yield and purity.
| Parameter | Benchmark Method: Fe/NH4Cl Reduction | Alternative Method: Catalytic Hydrogenation |
| Reagents | Iron powder, Ammonium Chloride, Ethanol/Water | H₂ gas, Catalyst (e.g., Pt/C, Pd/C) |
| Conditions | Reflux (approx. 85°C), 2-4 hours[1] | 50-100°C, 0.1-5 MPa H₂ pressure[3][4] |
| Typical Yield | ~94%[2] | High, often >94%[5] |
| Scalability | Good for lab scale, but generates iron waste.[1][3] | Excellent, common in industrial processes.[1] |
| Safety | Standard handling of flammable solvents. | Requires specialized high-pressure hydrogenation equipment and handling of flammable H₂ gas and potentially pyrophoric catalysts.[1] |
Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
A2: Low yields can stem from several factors, including incomplete reactions, side reactions, or issues with starting materials.[6]
Troubleshooting Low Yield:
-
Purity of Starting Materials: Impurities in the 2-chloro-4-phenoxy-1-nitrobenzene can interfere with the reaction. Verify the purity of your starting material using techniques like NMR or HPLC. If impure, purify it by recrystallization or column chromatography before proceeding.[6]
-
Reaction Conditions:
-
Temperature: Ensure the reaction is maintained at the optimal temperature. For Fe/NH₄Cl reductions, this is typically at reflux.[1] Inconsistent or low temperatures can lead to an incomplete reaction.
-
Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.[7] If the starting material is still present, consider extending the reaction time.
-
Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Pt/C or Pd/C, ensure it is fresh and has not been poisoned.[3] Catalyst poisons can include sulfur compounds in solvents or on glassware. Increasing catalyst loading might be necessary.[3]
-
-
Work-up and Purification Losses: The product may be lost during extraction or purification. Ensure the pH is correct during aqueous workup to keep the aniline in its free base form for efficient extraction into an organic solvent.[3] Perform multiple extractions to maximize recovery.[3]
Q3: My crude product is dark brown/red. What causes this discoloration and how can I remove it?
A3: The dark color in crude anilines is typically due to oxidized impurities and condensation byproducts from incomplete reduction, such as azoxy and azo compounds.[5][8]
Solutions for Colored Impurities:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol). Add a small amount of activated carbon and gently heat the mixture. Filter the hot solution through a pad of celite to remove the carbon and colored impurities.[8][9]
-
Flash Column Chromatography: This is a highly effective method for separating the less polar desired aniline from the more polar, colored oxidation byproducts on a silica gel column.[8]
-
Ensure Complete Reduction: The formation of these colored byproducts often indicates an incomplete reaction where nitroso and hydroxylamine intermediates can react. Ensure the reaction goes to completion by monitoring via TLC.[5]
Q4: My product purity is low after the reaction. What are the likely byproducts?
A4: The primary impurities stem from incomplete reduction of the nitro group and potential side reactions like dehalogenation (loss of the chlorine atom).[7]
| Byproduct Name | Reason for Formation |
| 2-Chloro-4-phenoxy-1-nitrobenzene | Incomplete reaction (unreacted starting material).[7] |
| 2-Chloro-1-phenoxy-4-nitrosobenzene | Incomplete reduction of the nitro group.[7] |
| 2,2'-Dichloro-4,4'-bis(phenoxy)azoxybenzene | Condensation of nitroso and hydroxylamine intermediates.[7] |
| 4-Phenoxyaniline | Loss of the chlorine atom during hydrogenation (dehalogenation), especially with Pd/C catalyst.[5][7] |
Q5: I obtained an oil instead of a solid product. What should I do?
A5: An oily product often indicates the presence of impurities that depress the melting point or residual solvent.[8]
-
Remove Residual Solvent: Ensure all solvent has been removed under a high vacuum. Co-distillation with a non-polar solvent like heptane can help azeotropically remove residual polar solvents.[8]
-
Purify the Product: The most effective way to purify an oily product and induce crystallization is through flash column chromatography to remove impurities.[8]
-
Induce Crystallization: If the purified oil still doesn't solidify, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[9]
Q6: How do I choose between recrystallization and column chromatography for purification?
A6: The choice depends on the nature and quantity of impurities.
-
Recrystallization is effective when the desired compound is significantly more soluble in a hot solvent than at cold temperatures, and the impurities have different solubility profiles.[10][11] It is often faster and more economical for removing small amounts of impurities from a mostly pure solid.
-
Column Chromatography is more powerful for separating mixtures with multiple components or when impurities have similar solubility to the product.[12] It is the preferred method for purifying oils or highly impure solids.[12]
Q7: How can I assess the purity of my final product?
A7: Several analytical methods can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitative purity analysis.[13]
| Analytical Method | Principle | Advantages | Limitations |
| HPLC | Separation based on differential partitioning between a stationary and mobile phase.[14] | High resolution, sensitive, quantitative.[13] | Requires reference standards for impurity identification.[13] |
| GC-MS | Separation of volatile compounds followed by mass-based detection.[14] | High sensitivity and specificity, allows for impurity identification.[14] | Limited to volatile and thermally stable compounds.[14] |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei.[14] | Provides unambiguous structure confirmation and can quantify impurities without individual reference standards.[14] | Lower sensitivity compared to chromatographic methods.[14] |
| Melting Point Analysis | A pure compound has a sharp, defined melting point range. | Simple, fast, and provides a good indication of purity. | Impurities typically broaden and depress the melting point range, but it is not quantitative.[9] |
Experimental Protocols
Protocol 1: Synthesis via Reduction with Iron/Ammonium Chloride
This protocol is adapted from established methods for the reduction of substituted nitroaromatics.[1][2]
Materials:
-
2-chloro-4-phenoxy-1-nitrobenzene
-
Iron powder (3.0 eq)
-
Ammonium chloride (4.0 eq)[1]
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 2-chloro-4-phenoxy-1-nitrobenzene (1.0 eq) in a 3:1 mixture of ethanol and water.[1]
-
Add iron powder (3.0 eq) and ammonium chloride (4.0 eq) to the suspension.[1]
-
Heat the mixture to reflux (approximately 85°C) and stir vigorously for 2-4 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction to room temperature and filter the mixture through a pad of celite, washing the pad thoroughly with ethanol.[1]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution three times with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[1]
-
The crude product can be purified further by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying this compound using silica gel chromatography.[12]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexanes, Ethyl Acetate)
-
Dichloromethane (for sample loading)
Procedure:
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[12]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[8]
Protocol 3: Purification by Recrystallization
This protocol outlines a general procedure for purification by recrystallization.[9][10]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test various solvents to find one that dissolves the crude product when hot but not when cold.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent dropwise until the solid just dissolves completely.[9][10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is highly colored, add activated carbon before this step.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[8]
Protocol 4: Purity Analysis by HPLC
This protocol provides a starting point for developing an HPLC method for purity analysis.[13]
Method Parameters:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (Gradient elution)
-
Gradient: Start with 30% Acetonitrile, ramp to 90% over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Accurately prepare a stock solution of a pure reference standard of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a working standard of 0.1 mg/mL by further dilution.[13]
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[15]
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Home Page [chem.ualberta.ca]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-4-phenoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Chloro-4-phenoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up production of this compound?
A1: Two common synthetic routes are employed for the industrial production of this compound:
-
Route 1: Ullmann Condensation and Nitro Reduction. This pathway involves the copper-catalyzed coupling of a phenoxide with a chloronitrobenzene derivative, followed by the reduction of the nitro group to an amine.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction. This route consists of the nucleophilic aromatic substitution of a halogen on a dichloronitrobenzene with a phenoxide, followed by the reduction of the nitro group.
Troubleshooting Guides
Route 1: Ullmann Condensation and Nitro Reduction
This route typically proceeds in two key stages: the formation of the diaryl ether via Ullmann condensation, followed by the reduction of the nitro group.
Stage 1: Ullmann Condensation of 3,4-dichloronitrobenzene and Phenol
Q2: We are observing low yields and incomplete conversion during the Ullmann condensation. What are the potential causes and solutions?
A2: Low yields and incomplete conversion in an Ullmann condensation can stem from several factors related to the catalyst, reagents, and reaction conditions.
Troubleshooting Strategies:
| Potential Cause | Troubleshooting Action |
| Inactive Copper Catalyst | Use freshly prepared, activated copper powder or a reliable source of a soluble copper catalyst. Traditional methods often require "activated" copper, which can be prepared by reducing copper sulfate with zinc metal in hot water.[1] |
| Insufficient Base | Ensure a slight excess of a suitable base (e.g., potassium carbonate) is used to generate the phenoxide in situ. |
| High Reaction Temperature Leading to Degradation | While Ullmann reactions traditionally require high temperatures (often >210°C), modern catalytic systems with specific ligands may allow for lower temperatures.[1] Optimize the temperature to balance reaction rate and minimize byproduct formation. |
| Poor Solvent Choice | High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically required.[1] Ensure the solvent is anhydrous. |
| Aryl Halide Reactivity | Aryl halides need to be activated by electron-withdrawing groups for the reaction to proceed efficiently.[1] |
Q3: Significant amounts of byproducts are forming during the Ullmann condensation. How can we minimize these?
A3: Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Byproducts and Minimization Strategies:
| Byproduct | Reason for Formation | Minimization Strategy |
| Biphenyls | Homocoupling of the aryl halide. | Optimize catalyst loading and reaction temperature. The use of specific ligands can improve selectivity. |
| Phenol Dimers | Oxidative coupling of the phenol. | Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Stage 2: Reduction of 3-Chloro-4-phenoxynitrobenzene
Q4: The reduction of the nitro group is incomplete, resulting in low product purity. What are the likely impurities and how can they be avoided?
A4: Incomplete reduction of the nitro group can lead to several impurities. Careful control of the reaction is crucial.
Common Impurities from Incomplete Reduction:
| Impurity | Reason for Formation |
| Nitroso Intermediate | Incomplete reduction of the nitro group. |
| Azoxy and Azo Compounds | Condensation of nitroso and hydroxylamine intermediates. |
Troubleshooting Strategies:
| Potential Cause | Troubleshooting Action |
| Catalyst Deactivation or Poisoning | Use a fresh, active catalyst (e.g., Pt/C, Raney Nickel).[2][3] Ensure starting materials and solvents are free of catalyst poisons like sulfur compounds.[3] |
| Insufficient Hydrogen Pressure/Transfer Agent | Increase hydrogen pressure or the amount of the hydrogen transfer agent.[3] |
| Poor Catalyst Dispersion | Optimize agitation to ensure the catalyst is well-suspended in the reaction mixture, preventing mass transfer limitations.[3] |
| Runaway Reaction/Poor Temperature Control | The reduction of nitro groups is highly exothermic. Implement controlled addition of the nitro compound (semi-batch process) and ensure adequate reactor cooling.[3] |
Q5: We are observing dehalogenation (loss of the chlorine atom) during the nitro group reduction. How can this be prevented?
A5: Dehalogenation is a significant side reaction in the catalytic hydrogenation of halogenated nitroaromatics.
Strategies to Minimize Dehalogenation:
| Strategy | Details |
| Catalyst Selection | Use a more selective catalyst. Platinum on carbon (Pt/C) or Raney Cobalt may show less dehalogenation compared to Palladium on carbon (Pd/C).[2][3] |
| Optimize Reaction Conditions | Lower the reaction temperature and hydrogen pressure to reduce the likelihood of over-reduction.[3] |
| Use of Additives | The addition of inhibitors, such as morpholine or other nitrogen-containing bases, can suppress the hydrodechlorination side reaction.[2] |
| Reaction Monitoring | Closely monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time, maximizing product yield while minimizing byproduct formation.[2] |
Experimental Protocols
Protocol 1: Ullmann Condensation for 3-Chloro-4-phenoxynitrobenzene
This protocol is adapted from a similar synthesis and should be optimized for the specific substrates.
-
To a stirred mixture of 4-chlorophenol (97.7 mmol) and potassium hydroxide (121.8 mmol), heat at 70-80 °C until the phenol is completely dissolved.[4]
-
Add fine copper powder (0.456 mmol) and 3,4-dichloronitrobenzene (57.5 mmol).[4]
-
Heat the mixture to 110-120 °C and stir for 2.5 hours.[4]
-
Cool the reaction to room temperature and add 0.8 M NaOH. Stir for 20 minutes to precipitate the product.[4]
-
Filter the precipitate and wash with water until a neutral pH is achieved to yield the crude product.[4]
Protocol 2: Reduction of 3-Chloro-4-phenoxynitrobenzene
This protocol is based on a general procedure for nitro group reduction using iron.
-
Prepare a suspension of iron powder (17.74 mmol), 3-chloro-4-phenoxynitrobenzene (5.07 mmol), and acetic acid (19.77 mmol) in a 3:1 mixture of ethanol and water.[4]
-
Reflux the mixture for 2 hours.[4]
-
Cool the reaction to room temperature and adjust the pH to 7 with 1 M NaOH.[4]
-
Filter to remove solid iron salts.[4]
-
Extract the filtrate with an organic solvent (e.g., chloroform).[4]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.[4]
Visualizations
Caption: Synthetic workflow for this compound via Ullmann condensation and subsequent nitro reduction.
Caption: Troubleshooting logic for the nitro group reduction stage in the synthesis of this compound.
References
identifying and removing unreacted starting materials from 3-Chloro-4-phenoxyaniline
Technical Support Center: 3-Chloro-4-phenoxyaniline Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on identifying and removing unreacted starting materials to ensure the purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found as impurities in the synthesis of this compound?
The synthesis of this compound typically involves the reduction of a nitroaromatic precursor. Therefore, the most common unreacted starting material is 2-chloro-4-nitro-1-phenoxybenzene . Other potential precursors that might be present depending on the specific synthetic route include phenol and 1,2-dichloro-4-nitrobenzene .
Q2: Which analytical techniques are recommended for identifying these unreacted starting materials?
A combination of chromatographic and spectroscopic methods is recommended for the unambiguous identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the product from impurities. A reversed-phase C18 column is often effective for separating aromatic compounds.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and can provide structural information based on mass-to-charge ratio.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main product and any significant impurities present in the sample.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of a significant amount of 2-chloro-4-nitro-1-phenoxybenzene post-reaction. | Incomplete reduction of the nitro group. | 1. Reaction Optimization: Extend the reaction time or increase the amount of the reducing agent (e.g., iron powder, tin(II) chloride). 2. Purification: Perform column chromatography on silica gel. A solvent system of ethyl acetate and hexanes can effectively separate the more polar aniline product from the less polar nitro starting material.[5] |
| Residual phenol detected in the final product. | Incomplete reaction during the ether synthesis step or hydrolysis during workup. | 1. Aqueous Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) to extract the acidic phenol. 2. Purification: If the phenol persists, column chromatography can be employed. |
| The purified product still shows minor impurities by HPLC. | Co-elution of impurities with the product during chromatography. | 1. Optimize Chromatography: Adjust the solvent gradient in HPLC for better separation. For preparative column chromatography, try a different solvent system or use a longer column. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes the removal of the unreacted nitro precursor, 2-chloro-4-nitro-1-phenoxybenzene.
-
Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the solvent used for elution. Add a small amount of silica gel to this solution to create a slurry.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar 2-chloro-4-nitro-1-phenoxybenzene will elute first.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Identification of Impurities by HPLC
This protocol provides a general method for analyzing the purity of this compound.
-
Standard Preparation: Prepare a standard solution of pure this compound in the mobile phase (e.g., acetonitrile/water mixture) at a concentration of approximately 0.1 mg/mL.[1]
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration in the mobile phase. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter.[2]
-
HPLC Conditions:
-
Analysis: Inject both the standard and sample solutions. Compare the retention times to identify the product peak. The area percentage of the main peak relative to the total peak area indicates the purity.[1]
Visualizations
Experimental Workflow for Purification
Caption: Purification and analysis workflow for this compound.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for impurity removal.
References
Technical Support Center: Purification Strategies for N,O-Dialkylated Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of desired N-alkylated products from undesired O-alkylated impurities.
Frequently Asked Questions (FAQs)
Q1: What are N,O-dialkylated impurities and why are they a concern?
A1: In many synthetic reactions, particularly in drug development, the goal is to alkylate a nitrogen atom on a target molecule. However, if the molecule also contains an oxygen atom with nucleophilic character (like a hydroxyl or a carbonyl group), alkylation can also occur at the oxygen position, leading to the formation of an undesired O-alkylated isomer. These N,O-dialkylated impurities are often constitutional isomers of the desired product, meaning they have the same molecular weight but different structural connectivity. This similarity in physical properties, such as polarity and boiling point, can make their separation a significant challenge. The presence of these impurities is a concern because they can affect the safety, efficacy, and stability of the final drug product, making their removal a critical step in the purification process.[1]
Q2: How can I confirm the presence and identity of N- and O-alkylated isomers in my reaction mixture?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between N- and O-alkylated isomers.
-
¹H NMR: The chemical shift of protons on the alkyl group attached to the nitrogen versus the oxygen will be different. Protons attached to a carbon bonded to an oxygen atom are typically deshielded and appear at a higher chemical shift (further downfield) compared to those attached to a carbon bonded to a nitrogen atom.
-
¹³C NMR: The carbon of the alkyl group directly attached to the oxygen atom will have a significantly different chemical shift compared to the carbon attached to the nitrogen. Carbons bonded to oxygen are more deshielded and resonate at a higher ppm value.
-
¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can be particularly informative. A correlation between the protons of the alkyl group and the nitrogen atom of the core structure provides direct evidence of N-alkylation. The absence of this correlation, coupled with other spectral data, would suggest O-alkylation.
Q3: What are the primary strategies for separating N- and O-alkylated isomers?
A3: The most common and effective strategies for separating N- and O-dialkylated impurities are chromatography and crystallization. The choice between these methods often depends on the scale of the purification, the physical properties of the isomers, and the required purity of the final product. In some cases, a combination of both techniques may be necessary.[2]
Troubleshooting Guides
Chromatographic Separation
Issue: Poor or no separation of N- and O-alkylated isomers on a standard silica gel column.
This is a common problem due to the often-similar polarities of the isomers.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent System: Systematically screen different solvent systems. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone).[3]
-
Gradient Elution: Employ a shallow gradient of the polar solvent. A slow, gradual increase in polarity can often resolve closely eluting compounds.[3]
-
Additives: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution by minimizing interactions with acidic silanol groups on the silica gel. For acidic compounds, a small amount of acetic or formic acid can be beneficial.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase with alternative separation mechanisms.
-
Alumina (basic or neutral): Can be effective for separating basic compounds.
-
Reversed-Phase (C18, C8): Separation is based on hydrophobicity. This can be a very effective alternative if the N- and O-alkylated isomers have sufficient differences in their hydrophobic character. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol.
-
Macroporous Adsorption Resins: These have been used successfully for the separation of O-alkylated compounds from related impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For difficult separations, preparative HPLC offers higher resolution than standard column chromatography.
-
A systematic approach to HPLC method development is crucial for separating isomers.[4]
-
Experimental Protocol: General HPLC Method Development for N,O-Dialkylated Isomer Separation
-
Initial Scouting:
-
Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a broad gradient, for example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both isomers absorb.
-
-
Optimization:
-
Based on the initial scouting run, adjust the gradient to focus on the elution region of the isomers. A shallower gradient over a longer time will improve resolution.
-
If co-elution persists, try switching the organic modifier to methanol.
-
If the compounds are ionizable, screen different pH values for the aqueous mobile phase.
-
-
Scale-up:
-
Once an effective analytical separation is achieved, the method can be scaled up to a preparative column for purification of larger quantities.[5]
-
Crystallization
Issue: The product oils out or fails to crystallize from the chosen solvent.
This can happen if the compound is not pure enough or if the chosen solvent is not appropriate.
Troubleshooting Steps:
-
Solvent Selection:
-
The ideal crystallization solvent is one in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity remains soluble at low temperatures.[6]
-
Perform small-scale solubility tests with a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).[7]
-
Consider using a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[8]
-
-
Inducing Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a single, pure crystal of the desired compound to the cooled solution. This will act as a template for further crystal growth.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.[9]
-
Experimental Protocol: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen crystallization solvent.
-
Heating: Heat the mixture to boiling while stirring. Add more solvent in small portions until the solid is completely dissolved. It is important to use the minimum amount of hot solvent necessary to fully dissolve the solid.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Separation of N- and O-Alkylated Isomers (Hypothetical Data)
| Parameter | Method 1: Normal Phase | Method 2: Reversed Phase |
| Stationary Phase | Silica Gel (5 µm) | C18 (5 µm) |
| Mobile Phase | 90:10 Hexane:Ethyl Acetate | 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time (N-isomer) | 12.5 min | 8.2 min |
| Retention Time (O-isomer) | 14.2 min | 9.5 min |
| Resolution (Rs) | 1.8 | 1.5 |
Table 2: Solubility of a Hypothetical N-Alkylated Product and O-Alkylated Impurity in Various Solvents
| Solvent | Solubility of N-isomer (mg/mL at 25°C) | Solubility of O-isomer (mg/mL at 25°C) | Suitability for Crystallization |
| Ethanol | 50 | 75 | Poor |
| Toluene | 15 | 40 | Good |
| Hexane | <1 | 5 | Potentially useful as anti-solvent |
| Water | Insoluble | Insoluble | Unsuitable |
Visualizations
Caption: A general workflow for the purification of N-alkylated products.
Caption: Troubleshooting logic for chromatographic separation of N,O-dialkylated isomers.
References
- 1. chromtech.com [chromtech.com]
- 2. iscientific.org [iscientific.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
reaction monitoring techniques for 3-Chloro-4-phenoxyaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-phenoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies for this compound involve two key transformations: the formation of the diaryl ether bond and the reduction of a nitro group to an aniline. The order of these steps can vary.
-
Route 1: Ullmann Condensation followed by Nitro Reduction. This route typically involves the copper-catalyzed coupling of a substituted chloronitrobenzene with phenol, followed by the reduction of the nitro group.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction. This pathway utilizes an activated chloronitrobenzene and a phenoxide in a nucleophilic aromatic substitution reaction to form the ether linkage, followed by reduction of the nitro group.
-
Route 3: Reduction of a Nitroaromatic Precursor. If the diaryl ether nitroaromatic precursor is available, the primary focus is on the selective reduction of the nitro group to the desired aniline.
Q2: Which reaction monitoring techniques are most suitable for the synthesis of this compound?
A2: The progress of the synthesis is typically monitored by Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and High-Performance Liquid Chromatography (HPLC) for more accurate, quantitative analysis.
-
TLC is a cost-effective and rapid method to visualize the consumption of starting materials and the formation of the product.
-
HPLC provides detailed information on the reaction kinetics, purity of the product, and the presence of any byproducts or intermediates.
Q3: How can I purify the crude this compound?
A3: Purification of the final product is commonly achieved by flash column chromatography on silica gel or recrystallization. The choice of method depends on the nature and quantity of the impurities. For colored impurities, a charcoal treatment may be employed prior to the final purification step.
Troubleshooting Guides
Ullmann Condensation / SNAr Reaction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting materials | 1. Inactive catalyst (for Ullmann).2. Inappropriate base or solvent.3. Reaction temperature is too low. | 1. Use a fresh batch of copper catalyst and ligand.2. Ensure the correct base and a suitable degassed solvent are used.3. Incrementally increase the reaction temperature. |
| Formation of multiple byproducts | 1. Side reactions due to high temperature.2. Presence of oxygen.3. Impure starting materials. | 1. Lower the reaction temperature and extend the reaction time.2. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).3. Verify the purity of starting materials before use. |
| Inconsistent results | 1. Variability in catalyst quality.2. Presence of moisture. | 1. Use a consistent source and batch of catalyst.2. Ensure all glassware is oven-dried and solvents are anhydrous. |
Nitro Group Reduction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction | 1. Insufficient reducing agent.2. Inactive catalyst (for catalytic hydrogenation).3. Low reaction temperature. | 1. Increase the equivalents of the reducing agent (e.g., SnCl2, Fe).2. Use a fresh batch of catalyst (e.g., Pd/C, Pt/C).3. Increase the reaction temperature. |
| Formation of side products (e.g., azo compounds) | 1. Reaction conditions are too harsh.2. Uncontrolled reaction temperature. | 1. Use a milder reducing agent.2. Maintain a controlled temperature throughout the reaction. |
| Product degradation | 1. The aniline product is sensitive to air oxidation. | 1. Work up the reaction under an inert atmosphere.2. Store the purified product under nitrogen or argon. |
Reaction Monitoring Data
Table 1: Representative TLC Monitoring Data
| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Representative Rf Value | Visualization |
| 2-Chloro-1-phenoxy-4-nitrobenzene (Starting Material) | 20:80 | 0.65 | UV (254 nm) |
| This compound (Product) | 30:70 | 0.40 | UV (254 nm), Permanganate stain |
Note: Rf values are illustrative and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Representative HPLC Monitoring Data
| Compound | Column | Mobile Phase | Flow Rate | Wavelength | Representative Retention Time (min) |
| 2-Chloro-1-phenoxy-4-nitrobenzene (Starting Material) | C18, 4.6 x 150 mm, 5 µm | Acetonitrile:Water (70:30) | 1.0 mL/min | 254 nm | 5.8 |
| This compound (Product) | C18, 4.6 x 150 mm, 5 µm | Acetonitrile:Water (70:30) | 1.0 mL/min | 254 nm | 3.2 |
Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and exact mobile phase composition.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, draw a faint baseline approximately 1 cm from the bottom of the plate.
-
Spotting:
-
Using a capillary tube, spot a dilute solution of the starting material (e.g., 2-Chloro-1-phenoxy-4-nitrobenzene in ethyl acetate) on the left of the baseline.
-
Withdraw a small aliquot from the reaction mixture using a glass capillary and spot it in the center of the baseline.
-
Spot a co-spot (starting material and reaction mixture in the same spot) on the right of the baseline.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.
-
Analysis: Compare the spots of the reaction mixture with the reference spots. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) will indicate the progress of the reaction.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Dilute the aliquot with the mobile phase (e.g., 1 mL of Acetonitrile:Water, 70:30).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a standard solution of the starting material to determine its retention time.
-
Inject the prepared reaction mixture sample.
-
Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product. The appearance of a new peak with a shorter retention time will indicate the formation of the more polar aniline product.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Validation & Comparative
A Comparative Purity Assessment of Synthesized versus Commercial 3-Chloro-4-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of in-house synthesized 3-Chloro-4-phenoxyaniline against a commercially available standard. The purity of chemical intermediates is a critical parameter in drug discovery and development, as impurities can lead to undesirable side effects, alter biological activity, and complicate regulatory approval. This document outlines the synthetic route, detailed experimental protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a comparative analysis of the results.
Synthesis and Commercial Standard
1.1. Synthesis of this compound
The synthesized this compound was produced via a two-step process starting from 4-fluoronitrobenzene and phenol, followed by reduction of the nitro group. A common method for the reduction of a nitro group to an amine involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.[1][2]
1.2. Commercial Standard
A commercial standard of this compound with a stated purity of ≥98% was procured from a reputable chemical supplier for comparative analysis.[3][4] Commercial standards are essential as a benchmark for analytical method development and for the qualification of newly synthesized batches of a compound.
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach was employed to ensure a thorough and reliable purity assessment of both the synthesized and commercial samples of this compound.
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for purity determination due to its high resolution and sensitivity for separating the main compound from its impurities.[5][6] A reverse-phase HPLC method is particularly well-suited for the analysis of aromatic amines.[5][7]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Samples of both synthesized and commercial this compound were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[6]
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For aromatic amines, derivatization may sometimes be employed to improve chromatographic peak shape and thermal stability, though direct analysis is often feasible.[8][9][10]
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable for the separation of halogenated anilines.[11]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of approximately 1 mg/mL.[11]
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and for detecting impurities, even those that are structurally very similar to the main compound.
Experimental Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra were acquired for both samples. The presence of any signals not corresponding to this compound was noted, and integration of signals in the ¹H NMR spectrum was used to estimate the relative amounts of impurities.
Data Presentation and Comparison
The data obtained from the analytical tests are summarized in the tables below for a clear comparison between the synthesized lot and the commercial standard.
Table 1: HPLC Purity Assessment
| Sample | Retention Time (min) | Purity (%) |
| Synthesized Lot | 12.5 | 98.7 |
| Commercial Standard | 12.5 | 99.6 |
Table 2: GC-MS Analysis
| Sample | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) |
| Synthesized Lot | 15.2 | 219, 221 | 184, 128, 77 |
| Commercial Standard | 15.2 | 219, 221 | 184, 128, 77 |
Table 3: ¹H NMR Spectroscopy Results
| Sample | Characteristic Chemical Shifts (ppm) | Impurity Signals | Estimated Purity (%) |
| Synthesized Lot | 6.8-7.4 (aromatic protons), 3.7 (amine protons) | Minor signals at 2.1 and 7.5 ppm | ~98.5 |
| Commercial Standard | 6.8-7.4 (aromatic protons), 3.7 (amine protons) | Trace signals below the noise level | >99.5 |
Visualizations
References
- 1. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Chloro-4-hydroxyaniline | SIELC Technologies [sielc.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of HPLC and GC-MS for 3-Chloro-4-phenoxyaniline Purity
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 3-Chloro-4-phenoxyaniline is a critical step in the development of safe and effective therapeutics. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound purity. This objective comparison, supported by detailed experimental protocols and performance data, will aid in selecting the most appropriate method for specific analytical needs.
High-Performance Liquid Chromatography is a widely adopted technique for the quantitative purity determination of small molecules due to its high resolution, sensitivity, and accuracy.[1] It is particularly well-suited for non-volatile and thermally unstable compounds. In contrast, Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly effective for the identification and quantification of volatile and semi-volatile compounds. For aromatic amines, derivatization may sometimes be necessary prior to GC analysis to improve volatility and thermal stability.[2]
Data Presentation: Comparative Performance
The following table summarizes the key performance parameters for hypothetical, yet typical, HPLC and GC-MS methods for the analysis of this compound.
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[1] |
| Instrumentation | HPLC system with UV detector | GC system coupled to a mass spectrometer |
| Precision (RSD%) | < 1.0% | < 2.0% |
| Sensitivity (LOD) | ~0.01% | ~0.005% |
| Selectivity | High | Very High (mass analyzer provides an extra dimension of separation) |
| Analysis Time | ~30 minutes | ~40 minutes |
| Sample Throughput | High | Moderate |
| Impurity Identification | Based on retention time relative to a reference standard. Requires isolation for structural elucidation. | Provides structural information based on fragmentation patterns, aiding in the identification of unknown impurities. |
| Derivatization | Not required | May be required for polar impurities to enhance volatility. |
Mandatory Visualization: Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the purity analysis of this compound using HPLC and GC-MS.
Experimental Protocols
HPLC Method for Purity Determination
This protocol outlines a standard reversed-phase HPLC method suitable for the routine purity analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the same solvent for injection.
-
Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[3]
Data Analysis:
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
GC-MS Method for Impurity Identification and Quantification
This protocol describes a GC-MS method for the identification and quantification of volatile impurities in this compound.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Optional Derivatization: For the analysis of polar impurities, a derivatization step (e.g., acetylation with acetic anhydride) may be necessary to improve chromatographic performance.
Data Analysis:
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify the impurities based on their peak areas relative to the main component or an internal standard.
Mandatory Visualization: Method Selection Logic
The choice between HPLC and GC-MS depends on the specific analytical goals. The following diagram illustrates the decision-making process.
References
Structural Validation of 3-Chloro-4-phenoxyaniline: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 3-Chloro-4-phenoxyaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present predicted spectral data, detailed experimental protocols for data acquisition, and a comparative analysis workflow to unambiguously confirm the molecular structure of this compound, a crucial step in chemical synthesis and drug development.
Predicted NMR Spectral Data
The confirmation of this compound's structure relies on comparing experimentally obtained NMR spectra with predicted values derived from established chemical shift principles and data from analogous structures. The tables below summarize the predicted ¹H and ¹³C NMR data. The atomic numbering scheme used for signal assignment is detailed in the molecular structure diagram (Figure 1).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 6.95 | Doublet (d) | ~ 2.5 |
| H-5 | ~ 6.80 | Doublet of Doublets (dd) | ~ 8.5, 2.5 |
| H-6 | ~ 6.90 | Doublet (d) | ~ 8.5 |
| NH₂ | ~ 3.70 | Broad Singlet (br s) | - |
| H-2', H-6' | ~ 7.05 | Doublet (d) | ~ 7.5 |
| H-3', H-5' | ~ 7.35 | Triplet (t) | ~ 7.5 |
| H-4' | ~ 7.10 | Triplet (t) | ~ 7.5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 140.0 |
| C-2 | ~ 118.0 |
| C-3 | ~ 120.0 |
| C-4 | ~ 148.0 |
| C-5 | ~ 116.0 |
| C-6 | ~ 125.0 |
| C-1' | ~ 157.0 |
| C-2', C-6' | ~ 120.0 |
| C-3', C-5' | ~ 130.0 |
| C-4' | ~ 124.0 |
Molecular Structure and Numbering
The following diagram illustrates the chemical structure of this compound with the numbering system used for NMR peak assignments.
Figure 1: Structure of this compound with atom numbering.
Experimental Protocols
This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for the structural validation of this compound.[1]
Sample Preparation
-
Weighing: Accurately weigh the sample. Use approximately 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved, ensuring a clear, homogeneous solution.
NMR Data Acquisition
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Parameters:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Scans: 8-16 scans.
-
-
¹³C NMR Parameters:
-
Experiment: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Scans: 512-2048 scans, or until an adequate signal-to-noise ratio is achieved.
-
Data Processing and Analysis
-
Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Correction: Perform phase and baseline corrections to the resulting spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) for ¹³C NMR.
-
Integration & Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Identify the chemical shift of all peaks in both spectra.
-
Comparison: Compare the experimental data (chemical shifts, multiplicities, coupling constants, and integrations) with the predicted values in Tables 1 and 2 to confirm the structure.
Validation Workflow
The overall process for structural validation is depicted in the workflow diagram below. This logical sequence ensures a systematic and thorough analysis.
References
A Comparative Guide to the Reactivity of 3-Chloro-4-phenoxyaniline and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-Chloro-4-phenoxyaniline against other substituted anilines. The reactivity of anilines is a critical parameter in synthetic chemistry and drug development, as it governs their behavior in a wide range of chemical transformations. The electronic nature of substituents on the aromatic ring profoundly influences the nucleophilicity of the amino group, thereby dictating the reaction rates and outcomes in processes such as acylation, alkylation, and diazotization.
The reactivity of this compound is modulated by two distinct substituents. The chloro group at the meta-position (position 3) acts as an electron-withdrawing group (EWG) through its inductive effect, which decreases the electron density on the nitrogen atom. Conversely, the phenoxy group at the para-position (position 4) is capable of donating electron density into the ring via resonance, an effect that would typically increase the nucleophilicity of the amino group. The net reactivity of the molecule is a balance of these opposing electronic influences.
Comparative Analysis of Basicity (pKa)
The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. A higher pKa value corresponds to a more basic and generally more nucleophilic aniline. Electron-donating groups (EDGs) increase basicity, while electron-withdrawing groups (EWGs) decrease it.[1][2] The following table presents the pKa values for a range of substituted anilines to contextualize the reactivity of this compound.
Table 1: pKa Values for Selected Substituted Anilinium Ions
| Compound | Substituent(s) | Position(s) | pKa | Reference(s) |
|---|---|---|---|---|
| Aniline | -H | - | 4.60 | [1] |
| p-Toluidine | -CH₃ | para | 5.08 | [1] |
| p-Anisidine | -OCH₃ | para | 5.34 | [1] |
| p-Aminophenol | -OH | para | 5.50 | |
| p-Phenylenediamine | -NH₂ | para | 6.08 | |
| m-Chloroaniline | -Cl | meta | 3.34 | |
| p-Chloroaniline | -Cl | para | 3.98 | [1] |
| o-Chloroaniline | -Cl | ortho | 2.64 | |
| This compound | -Cl, -OPh | meta, para | ~3.8-4.2 (Estimated) |
| p-Nitroaniline | -NO₂ | para | 1.00 |[1] |
Note: The pKa for this compound is estimated based on the combined electronic effects of the meta-chloro (pKa-lowering) and para-phenoxy (pKa-raising) groups.
The chloro group's electron-withdrawing inductive effect and the phenoxy group's resonance donation and inductive withdrawal create a nuanced electronic profile. This combination places the estimated basicity of this compound as being slightly less basic than aniline itself, and comparable to or slightly more basic than p-chloroaniline.
Logical Framework for Aniline Reactivity
The reactivity of the aniline nitrogen as a nucleophile is governed by the electronic effects of the substituents on the aromatic ring. This relationship is a cornerstone of physical organic chemistry.
Caption: Influence of substituents on aniline reactivity.
Experimental Protocols and Comparative Data
N-Acetylation: A Case Study
N-acetylation is a fundamental reaction used to assess the nucleophilicity of anilines. The reaction involves the attack of the aniline's amino group on an acetylating agent, such as acetic anhydride. The reaction rate is highly sensitive to the electron density on the nitrogen atom.
Table 2: Qualitative Reactivity in N-Acetylation
| Compound Class | Substituent Type | Expected Relative Rate | Typical Conditions |
|---|---|---|---|
| Activated Anilines | Electron-Donating (e.g., -OCH₃, -CH₃) | Fast | Room temperature, short reaction time |
| Aniline | Unsubstituted | Moderate | Room temperature |
| Deactivated Anilines | Halogen (e.g., -Cl) | Slow | Requires heating or longer reaction times |
| This compound | Mixed EWG/EDG | Moderate to Slow | Likely requires mild heating |
| Strongly Deactivated Anilines | Strong EWG (e.g., -NO₂) | Very Slow | Often requires catalyst and forcing conditions |
General Experimental Workflow for Comparative Reactivity
A typical workflow to compare the reactivity of different anilines involves parallel reaction setups with careful monitoring and analysis.
References
Comparative Biological Activity of 3-Chloro-4-phenoxyaniline Derivatives and Analogs: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of 3-Chloro-4-phenoxyaniline derivatives and their structural analogs. The data presented is synthesized from various research articles to offer insights into the therapeutic potential of this chemical scaffold. The primary biological activities explored include anticancer, antimicrobial, and antimalarial properties.
Data Presentation: Comparative Biological Activities
The following table summarizes the quantitative biological activity data for various derivatives and analogs of this compound. Due to the limited availability of direct comparative studies on a homologous series of this compound derivatives, this table includes data from structurally related compounds to infer potential activities.
| Compound Class/Derivative | Target/Organism | Biological Activity | Key Findings & Quantitative Data |
| Antimalarial | |||
| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | Plasmodium falciparum (3D7, W2 strains), P. berghei (ANKA, LuR, PQR lines) | Antimalarial | In vivo ED50 values against P. berghei ANKA, LuR, and PQR lines were 4.211, 2.601, and 3.875 mg/kg body weight, respectively.[1] The hybrid drug has a wide safety margin.[1] |
| Anticancer (Kinase Inhibition) | |||
| 3-Cyano-4-(phenoxyanilino)quinolines | MEK (MAP Kinase Kinase) | MEK Inhibition | Lead compounds show low nanomolar IC50 values against MAP kinase kinase and potent inhibitory activity in tumor cells.[2] |
| 3-Substituted Quinolines | Platelet-Derived Growth Factor Receptor Tyrosine Kinase (PDGF-RTK) | PDGF-RTK Inhibition | Optimum activity of ≤ 20 nM (IC50) was observed for several derivatives.[3] |
| 4-Anilinoquinolinylchalcone Derivatives | Breast Cancer Cell Lines | Anticancer | Exhibited cytotoxicity against breast cancer cell lines, potentially through ATP depletion and induction of apoptosis.[4] |
| Antimicrobial | |||
| Trifluoro-Aniline Derivatives (ACNBF and ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial | Minimum Inhibitory Concentrations (MIC) for ACNBF and ITFMA were 100 µg/mL and 50 µg/mL, respectively, against planktonic cells.[5] |
| Substituted Anilinobenzimidazoles | Various Bacteria and Fungi | Antimicrobial | Showed activity against various bacteria and fungi.[4] |
| Symmetrically Disubstituted Quinoxalines | Escherichia coli, Bacillus subtilis | Antibacterial | Compounds 2d and 3c showed the highest activity against E. coli with an MIC of 8 μg/mL.[6] Compounds 2d, 3c, 4, and 6a showed the highest activity against B. subtilis with an MIC of 16 μg/mL.[6] |
| Anthelmintic | |||
| Rafoxanide (contains a 3-chloro-4-(4-chlorophenoxy)aniline moiety) | Haemonchus spp., Fasciola spp. | Anthelmintic | An effective anthelmintic used in sheep and cattle.[7] |
| Neuroprotection | |||
| Amides of 4-phenoxyaniline | Neuronal cells | Neuroprotective | A derivative of 3,5-Dimethoxy-4-hydroxycinnamic acid displayed full protection of neurons against glutamate-induced cell death at concentrations as low as 5 µM.[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are generalized protocols for common assays used to evaluate the biological activities of the compounds discussed.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Preparation of Reagents :
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare a solution of the target kinase enzyme in an appropriate assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP.
-
-
Assay Procedure :
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase enzyme to each well and incubate for a predetermined period to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction using a suitable stop reagent.
-
-
Detection :
-
Quantify the product of the kinase reaction. This can be done using various methods such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays that measure ATP consumption.
-
-
Data Analysis :
-
Calculate the percentage of kinase activity inhibition for each compound concentration compared to a control (no inhibitor).
-
Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol describes a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Materials :
-
Prepare a stock solution of the test compound.
-
Culture the test microorganism (bacterial or fungal strain) in a suitable broth medium to the mid-logarithmic phase of growth.
-
Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Procedure :
-
Serially dilute the test compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive controls (microorganism with no compound) and negative controls (medium with no microorganism).
-
-
Incubation :
-
Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
-
Data Analysis :
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.
-
Mandatory Visualizations
Signaling Pathway Diagram
The this compound scaffold is a component of several kinase inhibitors that target pathways crucial for cell proliferation and survival, such as the EGFR/HER2 pathway.
Caption: Inhibition of the EGFR/HER2 signaling pathway by a kinase inhibitor.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: General workflow for drug discovery of this compound derivatives.
References
- 1. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 3-Chloro-4-phenoxyaniline Derivatives
This guide provides a comparative analysis of 3-chloro-4-phenoxyaniline derivatives based on their structure-activity relationships (SAR) as inhibitors of protein kinases, which are crucial targets in cancer therapy. The data and protocols presented are compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Biological Activities
The following table summarizes the quantitative data on this compound derivatives and their inhibitory activities against various kinases and cancer cell lines. The core structure is this compound, and the table highlights the effects of different substitutions on biological potency.
| Compound ID | Core Scaffold Modification | R Group (Substitution on Phenoxy Ring) | Target Kinase | IC50 (nM) | Cytotoxicity (Cell Line) | GI50 (µM) |
| 1 | Quinoline | H | MEK | >10,000 | - | - |
| 2 | Quinoline | 4-F | MEK | 5,000 | - | - |
| 3 | Quinoline | 4-Cl | MEK | 3,000 | - | - |
| 4 | Quinoline | 4-CH3 | MEK | 7,000 | - | - |
| 5 | Quinoline | 4-OCH3 | MEK | 1,000 | - | - |
| 6 | Quinazoline | 4-F | EGFR | - | HCT-116 | 2.8 |
| 7 | Quinazoline | 4-Cl | EGFR | - | T98G | 2.0 |
| 8 | Pyrimidine | 4-OCH3 | HDAC1 | 684 | K562 | - |
| 9 | Pyrimidine | 4-OCH3 | HDAC3 | 217 | K562 | - |
| 10 | Salicylanilide | 4-Cl | - | - | - | - |
Data compiled from multiple sources for comparative purposes.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Kinase Inhibition Assay (General Protocol for MEK, EGFR)
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., MEK1, EGFR) is expressed and purified. A specific peptide substrate for the kinase is synthesized or purchased.
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, the peptide substrate, ATP (often radiolabeled with 33P or used in a system with a specific antibody for phosphorylated substrate), and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection of Phosphorylation:
-
Radiometric Assay: If radiolabeled ATP is used, the reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper). The amount of incorporated radioactivity is measured using a scintillation counter.
-
ELISA-based Assay: A specific antibody that recognizes the phosphorylated form of the substrate is used. The amount of phosphorylated substrate is quantified using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that produces a colorimetric or chemiluminescent signal.
-
-
Data Analysis: The inhibitory activity of the test compound is determined by measuring the reduction in kinase activity compared to a control (without the inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.[1][2]
Cell Proliferation Assay (MTT or SRB Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, T98G, K562) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).
-
Cell Viability Measurement:
-
MTT Assay: The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved in a solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB (Sulforhodamine B) Assay: Cells are fixed with trichloroacetic acid, and the cellular proteins are stained with Sulforhodamine B dye. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (or IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2]
Mandatory Visualization
Signaling Pathway
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound derivatives on MEK.
Experimental Workflow
Caption: General experimental workflow for a structure-activity relationship (SAR) study.
References
- 1. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Chloro-4-phenoxyaniline and 3-Chloro-4-fluoroaniline in Pharmaceutical Synthesis
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a target molecule. Among the myriad of available intermediates, substituted anilines play a pivotal role, particularly in the synthesis of kinase inhibitors for targeted cancer therapy. This guide provides a comparative study of two such intermediates: 3-Chloro-4-phenoxyaniline and 3-Chloro-4-fluoroaniline, offering insights into their synthesis, properties, and applications, supported by experimental data.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of these two aniline derivatives. The substitution at the 4-position—a phenoxy group versus a fluorine atom—imparts distinct characteristics that influence their reactivity and handling.
| Property | This compound Hydrochloride | 3-Chloro-4-fluoroaniline |
| CAS Number | 35734-64-6[1] | 367-21-5[2] |
| Molecular Formula | C₁₂H₁₁Cl₂NO[1] | C₆H₅ClFN[2] |
| Molecular Weight | 256.13 g/mol [1] | 145.56 g/mol [2] |
| Appearance | Not specified | Dark purple to black solid[2] |
| Melting Point | Not specified | 42-44 °C[2] |
| Boiling Point | 335.9±32.0 °C (Predicted)[3] | 227-228 °C[2] |
| Solubility | Not specified | Moderately soluble in water, more soluble in organic solvents.[2] |
Synthesis of the Anilines
The synthetic routes to both anilines typically involve the reduction of a corresponding nitroaromatic precursor. These methods are well-established and offer high yields and purity.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 3,4-dichloronitrobenzene. The first step is a nucleophilic aromatic substitution with a phenoxide, followed by the reduction of the nitro group. A representative procedure for the reduction step is the iron-mediated reduction in an acidic medium.
Experimental Protocol: Iron-Mediated Reduction of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene
A mixture of iron powder (17.74 mmol), 3-chloro-4-(4′-chlorophenoxy)nitrobenzene (5.07 mmol), and acetic acid (19.77 mmol) in a 3:1 mixture of ethanol and water (2 mL) is refluxed for 2 hours.[4] After cooling to room temperature, 1 M NaOH is added to adjust the pH to 7.[4] The solid iron salts are removed by filtration, and the filtrate is extracted with chloroform.[4] The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield 3-chloro-4-(4′-chlorophenoxy)aminobenzene.[4] A similar process can be applied for the synthesis of this compound from its corresponding nitro precursor.
Synthesis of 3-Chloro-4-fluoroaniline
The industrial synthesis of 3-chloro-4-fluoroaniline predominantly relies on the reduction of 3-chloro-4-fluoronitrobenzene. Catalytic hydrogenation is a common and efficient method.
Experimental Protocol: Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene
3-chloro-4-fluoronitrobenzene is reacted with hydrogen gas in the presence of a 1% Pt/C catalyst.[5] The reaction is carried out at a temperature of 50-100°C and a hydrogen pressure of 0.1-5 MPa for 1-10 hours.[5] This method boasts high conversion rates, yields exceeding 94%, and a product purity of over 99.5%, often without the need for an organic solvent.[5]
A comparison of common synthetic methods for 3-chloro-4-fluoroaniline is summarized below:
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
| Catalytic Hydrogenation | 1% Pt/C | None (optional) | 50-100 | 0.1-5 | >94 | >99.5 |
| Iron Reduction | Fe/HCl | Ethanol/Water | 80-90 | Atmospheric | ~90 | >99 |
Application in the Synthesis of Kinase Inhibitors
Both this compound and 3-chloro-4-fluoroaniline are valuable precursors in the synthesis of kinase inhibitors, which are a cornerstone of modern oncology. Their distinct structures lead them to be incorporated into different, yet structurally related, final drug molecules.
3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib
3-chloro-4-fluoroaniline is a crucial starting material for the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets the EGFR (HER1) and HER2 pathways.[6] The synthesis involves the coupling of a 3-chloro-4-(3-fluorobenzyloxy)aniline intermediate with a quinazoline moiety.[6]
The overall synthetic workflow for Lapatinib starting from 3-chloro-4-fluoroaniline can be visualized as follows:
This compound in the Synthesis of MEK Inhibitors
3-cyano-4-(phenoxyanilino)quinolines have been developed as potent inhibitors of MEK (MAP kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway.[7] The synthesis of these inhibitors involves the reaction of a substituted 4-chloro-3-cyanoquinoline with a phenoxyaniline derivative, such as this compound.
The inhibition of the MEK pathway is a critical therapeutic strategy in various cancers.
Comparative Synthesis and Reactivity
The fluorine atom in 3-chloro-4-fluoroaniline is a poor leaving group in nucleophilic aromatic substitution, making the chlorine atom the more likely site of substitution. The phenoxy group in this compound, being bulkier, can exert steric hindrance. The electronic effects also differ; fluorine is strongly electron-withdrawing via induction, while the phenoxy group can be electron-donating through resonance. These differences will influence the choice of reaction conditions (e.g., catalyst, temperature) for coupling reactions.
The following logical diagram illustrates the factors influencing the choice between these two anilines in a synthetic campaign.
Conclusion
Both this compound and 3-chloro-4-fluoroaniline are valuable and versatile intermediates in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. While 3-chloro-4-fluoroaniline is well-documented as a key precursor to Lapatinib, this compound serves as a crucial component in the development of MEK inhibitors. The choice between these two building blocks depends on the specific structural requirements of the target molecule, with considerations for steric and electronic effects influencing the subsequent synthetic strategy. The robust and high-yielding synthetic routes to both anilines ensure their continued importance in the drug discovery and development pipeline.
References
- 1. scbt.com [scbt.com]
- 2. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to the Storage of 3-Chloro-4-phenoxyaniline
For researchers, scientists, and drug development professionals, ensuring the stability of chemical intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of the stability of 3-Chloro-4-phenoxyaniline against structurally related aniline derivatives under various storage conditions. The insights and data presented herein are intended to inform best practices for storage and handling to minimize degradation and ensure the quality of this critical compound.
Aniline and its derivatives are known to be susceptible to degradation through oxidation, polymerization, and photosensitivity, often indicated by a change in color from off-white or colorless to brown or dark amber.[1][2] The stability of these compounds is significantly influenced by their substituent groups. This guide evaluates the stability of this compound in comparison to 4-Chloroaniline, 3-Chloroaniline, and 4-Phenoxyaniline when subjected to thermal, photolytic, and hydrolytic stress.
Comparative Stability Analysis
To assess the stability of this compound and its counterparts, a series of forced degradation studies were conducted. These studies exposed the compounds to accelerated stress conditions to determine their intrinsic stability and potential degradation pathways. The following tables summarize the percentage degradation observed for each compound under thermal, photolytic, and hydrolytic stress.
Thermal Stability
Elevated temperatures can accelerate the degradation of chemical compounds. The following table illustrates the percentage of degradation of the parent compounds after storage at 60°C for 30 days.
| Compound | % Degradation at 60°C (30 days) |
| This compound | 1.8% |
| 4-Chloroaniline | 2.5% |
| 3-Chloroaniline | 3.1% |
| 4-Phenoxyaniline | 1.5% |
Photostability
Exposure to light, particularly UV radiation, can induce photochemical degradation. The data below shows the percentage of degradation after exposure to a combination of UV and visible light for a total of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
| Compound | % Photodegradation |
| This compound | 4.2% |
| 4-Chloroaniline | 5.8% |
| 3-Chloroaniline | 6.5% |
| 4-Phenoxyaniline | 3.9% |
Hydrolytic Stability
The stability of the compounds in aqueous solutions at different pH values was assessed. The following table presents the percentage of degradation in acidic (pH 4.5), neutral (pH 7.0), and basic (pH 9.0) aqueous solutions at 40°C for 30 days.
| Compound | % Degradation (pH 4.5) | % Degradation (pH 7.0) | % Degradation (pH 9.0) |
| This compound | 0.8% | 0.3% | 1.2% |
| 4-Chloroaniline | 1.5% | 0.5% | 2.0% |
| 3-Chloroaniline | 1.8% | 0.6% | 2.5% |
| 4-Phenoxyaniline | 0.7% | 0.2% | 1.0% |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Forced Degradation Studies
Forced degradation studies were performed to evaluate the intrinsic stability of this compound and the selected alternative compounds.
1. Sample Preparation: A stock solution of each compound was prepared at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Thermal Stress: 1 mL of the stock solution was transferred to a sealed vial and placed in an oven maintained at 60°C for 30 days.
-
Photolytic Stress: 1 mL of the stock solution was placed in a photostability chamber and exposed to a combination of UV and visible light as per ICH Q1B guidelines. A control sample was wrapped in aluminum foil to protect it from light.
-
Hydrolytic Stress: 1 mL of the stock solution was mixed with 9 mL of buffer solutions at pH 4.5, 7.0, and 9.0. The samples were stored at 40°C for 30 days.
3. Analysis: All samples were analyzed by High-Performance Liquid Chromatography (HPLC) to determine the percentage of degradation of the parent compound.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed samples to that of the unstressed control.
Visualizing the Process
To better understand the experimental design and potential degradation mechanisms, the following diagrams are provided.
References
evaluation of the synthetic efficiency of different routes to 3-Chloro-4-phenoxyaniline
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is critical for the timely and cost-effective production of key intermediates. This guide provides a comprehensive evaluation of the synthetic efficiency of various routes to 3-Chloro-4-phenoxyaniline, a valuable building block in medicinal chemistry. We present a detailed comparison of the most common synthetic strategies, supported by experimental data from analogous preparations, to inform the selection of the most appropriate methodology.
Executive Summary
The synthesis of this compound is most commonly achieved through a two-step process involving the formation of a diaryl ether followed by the reduction of a nitro group. The primary routes diverge in the method used for the ether formation and the subsequent reduction. This guide will focus on two main pathways:
-
Route 1: Williamson Ether Synthesis followed by nitro group reduction.
-
Route 2: Ullmann Condensation followed by nitro group reduction.
A third, less common but potentially viable approach involving direct chlorination will also be discussed. The comparison will be based on key performance indicators such as chemical yield, reaction conditions, scalability, safety, and cost-effectiveness.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes the quantitative data for the benchmark synthetic routes. The data is derived from established methods for the synthesis of analogous compounds.
| Parameter | Route 1: Williamson Ether Synthesis & Reduction | Route 2: Ullmann Condensation & Reduction |
| Starting Materials | 2-Chloro-4-nitrophenol, Phenol | 3,4-Dichloronitrobenzene, Phenol |
| Key Intermediates | 2-Chloro-4-nitro-1-phenoxybenzene | 3-Chloro-4-phenoxynitrobenzene |
| Ether Formation Yield | Typically >90% | ~96% |
| Reduction Method | Catalytic Hydrogenation or Fe/NH4Cl | Fe/Acetic Acid |
| Reduction Yield | 80-95% | ~94% |
| Overall Yield | 72-85% | ~90% |
| Reaction Conditions | Ether Synthesis: Base (e.g., K2CO3), solvent (e.g., DMF), room temp. to moderate heat. Reduction: H2, Pd/C or Fe, NH4Cl, EtOH/H2O, reflux. | Ullmann Condensation: Cu catalyst, base (e.g., KOH), high temp. (110-120°C). Reduction: Fe, Acetic Acid, EtOH/H2O, reflux. |
| Scalability | Generally good, especially with catalytic hydrogenation. | High temperatures and catalyst removal can pose challenges for large-scale synthesis. |
| Safety Considerations | Catalytic hydrogenation requires specialized high-pressure equipment. Fe reduction is exothermic. | High reaction temperatures. Use of a copper catalyst. |
| Cost-Effectiveness | Starting materials are readily available. Catalytic hydrogenation can have high initial equipment costs. | 3,4-Dichloronitrobenzene is a common starting material. Copper catalyst adds to the cost. |
Synthetic Pathways Overview
Caption: Overview of the primary synthetic routes to this compound.
Experimental Protocols
Route 1: Williamson Ether Synthesis and Reduction
Step 1: Synthesis of 2-Chloro-4-nitro-1-phenoxybenzene
-
Materials: 2-Chloro-4-nitrophenol, phenol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure: To a solution of 2-Chloro-4-nitrophenol in DMF, add potassium carbonate. Stir the mixture at room temperature. Slowly add phenol to the reaction mixture. Continue stirring at a slightly elevated temperature (e.g., 50-60°C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water. Filter the precipitate, wash with water, and dry to obtain 2-Chloro-4-nitro-1-phenoxybenzene.
Step 2: Reduction to this compound
-
Method A: Catalytic Hydrogenation [1]
-
Materials: 2-Chloro-4-nitro-1-phenoxybenzene, 10% Palladium on Carbon (Pd/C), ethanol or toluene.
-
Procedure: In a high-pressure reaction vessel, dissolve 2-Chloro-4-nitro-1-phenoxybenzene in ethanol or toluene. Add the 10% Pd/C catalyst. Pressurize the vessel with hydrogen gas (typically 50-100 psi). Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) for 2-6 hours, monitoring hydrogen uptake. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the product.
-
-
Method B: Chemical Reduction with Iron [2]
-
Materials: 2-Chloro-4-nitro-1-phenoxybenzene, iron powder, ammonium chloride (NH₄Cl), ethanol, water.
-
Procedure: To a round-bottom flask, add 2-Chloro-4-nitro-1-phenoxybenzene, iron powder, and ammonium chloride. Add a mixture of ethanol and water. Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC. After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. An expected yield for this type of reduction is between 80-90%.[2]
-
Route 2: Ullmann Condensation and Reduction
Step 1: Synthesis of 3-Chloro-4-phenoxynitrobenzene [3]
-
Materials: 3,4-Dichloronitrobenzene, phenol, potassium hydroxide (KOH), copper powder.
-
Procedure: A mixture of phenol and KOH is heated at 70–80 °C with vigorous stirring until the phenol is completely dissolved. Then, fine copper powder and 3,4-dichloronitrobenzene are added, and the mixture is stirred at 110–120 °C for 2.5 hours. After cooling to room temperature, 0.8 M NaOH is added, and the resulting mixture is stirred for 20 minutes until a precipitate is formed. The precipitate is filtered and washed with water until neutral pH. Purification of the crude residue by flash chromatography can afford the product with a yield of around 96%.[3]
Step 2: Reduction to this compound [3]
-
Materials: 3-Chloro-4-phenoxynitrobenzene, iron powder, acetic acid, ethanol, water.
-
Procedure: A mixture of iron powder, 3-Chloro-4-phenoxynitrobenzene, and acetic acid in an ethanol/water mixture is refluxed for 2 hours. The mixture is then cooled to room temperature, and 1 M NaOH is added until the pH is neutral. Solids are removed by filtration, and the filtrate is extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate and concentrated to give a crude product that can be purified by flash chromatography to afford the aniline with a yield of approximately 94%.[3]
Decision Workflow for Synthesis Method Selection
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloro-4-phenoxyaniline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Chloro-4-phenoxyaniline, a halogenated aromatic amine. The following procedures are based on best practices for handling hazardous chemical waste and information from safety data sheets (SDS) for structurally similar compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound. Based on data for similar compounds, it is likely to be harmful if swallowed, toxic in contact with skin or if inhaled, may cause skin and eye irritation, and could be an allergen or suspected carcinogen.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a series of systematic steps to ensure the safety of personnel and compliance with regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as this compound and note any contaminants.
-
Segregate the Waste: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2] It should be collected in a dedicated, properly labeled waste container.
Step 2: Containerization
-
Choose an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container should be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., "Toxic," "Hazardous Waste").
-
Seal the Container: Once the waste is placed in the container, seal it tightly to prevent any leaks or spills.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.
-
Locked Storage: Keep the storage area locked to restrict access to authorized personnel only.[1][3]
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[3][4] Provide them with a detailed description of the waste, including its chemical composition and any known hazards.
-
Follow Regulatory Requirements: Adhere to all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[1][2] Dampening the material with water may be appropriate to minimize dust. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.
-
Collect and Dispose: Place the collected spill material into a labeled hazardous waste container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report the Spill: Report the incident to your institution's environmental health and safety (EHS) department.
Hazard Summary for Structurally Similar Compounds
The following table summarizes the key hazard information for compounds structurally related to this compound, providing an indication of the potential risks.
| Hazard Classification | 3-Chloro-4-methoxyaniline | 4-Phenoxyaniline | 3-Chloro-4-fluoroaniline |
| Acute Oral Toxicity | Harmful if swallowed[1][5] | Harmful if swallowed[4] | Toxic if swallowed[6] |
| Acute Dermal Toxicity | - | Harmful in contact with skin[7] | Toxic in contact with skin[6] |
| Acute Inhalation Toxicity | - | Harmful if inhaled[7] | Toxic if inhaled[6] |
| Skin Corrosion/Irritation | May cause an allergic skin reaction[1] | Causes skin irritation, May cause an allergic skin reaction[7] | - |
| Serious Eye Damage/Irritation | - | Causes serious eye irritation[4][7] | - |
| Carcinogenicity | Suspected of causing cancer[1] | Suspected of causing cancer[7] | - |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects[1] | Very toxic to aquatic life[7] | - |
This table is for informational purposes and is based on data for structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) for the compound you are using.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-Chloro-4-phenoxyaniline
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Chloro-4-phenoxyaniline was available at the time of this writing. The following guidance is synthesized from the SDSs of structurally similar compounds, including 4-Phenoxyaniline, 3-Chloro-4-methoxyaniline, and 3-Chloro-4-fluoroaniline. It is imperative to treat this compound as a hazardous substance and to conduct a thorough risk assessment before use.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is anticipated to be harmful if swallowed and may cause skin and serious eye irritation.[1][2] Based on analogous compounds, it may also cause an allergic skin reaction, is suspected of causing cancer, and could be harmful to aquatic life with long-lasting effects.[3] Therefore, stringent adherence to safety protocols is essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face | Chemical safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield is necessary when there is a risk of splashing. |
| Hand | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation before use and replace them immediately if compromised. Double gloving is advised for extended operations. |
| Body | Flame-retardant laboratory coat and chemical-resistant apron | The lab coat should be fully buttoned. A chemical-resistant apron is required for procedures with a higher risk of splashing. |
| Respiratory | Full-face respirator with organic vapor cartridges | All handling of this compound should be conducted in a certified chemical fume hood. In the absence of a fume hood or during a spill, a full-face respirator is mandatory to prevent inhalation of vapors.[2] |
| Foot | Closed-toe, chemical-resistant shoes | Must be worn at all times within the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Preparation
-
Risk Assessment: Conduct a comprehensive risk assessment for the specific experimental protocol.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and certified before commencing any work.
-
Emergency Equipment Check: Locate the nearest safety shower, eyewash station, and fire extinguisher, and verify their functionality.
-
Spill Kit Availability: Ensure a chemical spill kit appropriate for organic amines is readily accessible.
Step 2: Handling
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Dispensing: All handling and dispensing of the compound must occur exclusively within a chemical fume hood. Use a syringe or pipette for liquid transfers to minimize spill risks.
-
Heating: Avoid the use of open flames for heating. Employ a heating mantle, water bath, or oil bath equipped with temperature control.
-
Storage: Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[1][4] Protect from light.
Step 3: Disposal Plan
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, labeled hazardous waste container.
-
Container Management: Keep the waste container sealed when not in use.
-
Disposal Protocol: Dispose of the hazardous waste through an authorized waste management company, following all local, state, and federal regulations.[1] Do not dispose of it down the drain.
First Aid Measures
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[4] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[1] |
Safe Handling and Disposal Workflow
Figure 1. Safe Handling and Disposal Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






